Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 4-Ethoxy-3-methoxyphenethyl Alcohol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural dynamics, synthetic methodologies, and applications in PDE4 inhibitor development. Executive Summary In the l...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Structural dynamics, synthetic methodologies, and applications in PDE4 inhibitor development.
Executive Summary
In the landscape of advanced pharmaceutical intermediates, dialkoxyphenyl derivatives hold a privileged position due to their prevalence in biologically active pharmacophores. 4-Ethoxy-3-methoxyphenethyl alcohol (CAS: 77891-29-3) is a highly versatile building block characterized by its electron-rich aromatic ring and a reactive primary alcohol moiety. This whitepaper provides a rigorous examination of its physicochemical properties, structural reactivity, and step-by-step synthetic methodologies. Furthermore, we explore its critical role as an intermediate in the development of Phosphodiesterase-4 (PDE4) inhibitors for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
Physicochemical Profiling and Structural Identity
Understanding the foundational properties of 4-Ethoxy-3-methoxyphenethyl alcohol is essential for predicting its behavior in complex synthetic workflows and biological systems. The compound features an ethoxy group at the para position and a methoxy group at the meta position relative to the hydroxyethyl chain.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for reaction planning and analytical validation.
Property
Value
Structural/Practical Significance
Chemical Name
4-Ethoxy-3-methoxyphenethyl alcohol
IUPAC standard nomenclature.
CAS Number
77891-29-3
Unique identifier for procurement and safety tracking.
Molecular Formula
C11H16O3
Indicates a high degree of saturation in the side chain.
Molecular Weight
196.24 g/mol
Optimal low-molecular-weight building block for API synthesis.
Topological Polar Surface Area (TPSA)
~38.7 Ų
Excellent membrane permeability profile for downstream APIs.
Hydrogen Bond Donors
1 (Hydroxyl)
Site for esterification, etherification, or halogenation.
Hydrogen Bond Acceptors
3 (Ethers, Hydroxyl)
Facilitates binding in enzymatic pockets (e.g., PDE4).
Structural Dynamics & Reactivity Profile
The 3-methoxy-4-ethoxy substitution pattern creates a highly electron-rich aromatic system through resonance donation from the oxygen lone pairs.
Aromatic Reactivity: The electron-donating nature of the dialkoxy groups activates the ring toward electrophilic aromatic substitution (e.g., halogenation or nitration), primarily directing incoming electrophiles to the 6-position due to steric hindrance at the 2-position.
Aliphatic Reactivity: The primary alcohol at the terminus of the ethyl chain is sterically unhindered. This allows for seamless conversion into leaving groups (tosylates, mesylates, or halides) for subsequent nucleophilic displacement, or oxidation to the corresponding phenylacetaldehyde derivative.
Synthetic Methodologies: A Self-Validating Protocol
The most reliable and scalable method for synthesizing 4-Ethoxy-3-methoxyphenethyl alcohol is the reduction of its corresponding carboxylic acid, 4-Ethoxy-3-methoxyphenylacetic acid (CAS: 120-13-8) [1].
Synthesis Workflow
Synthetic workflow for the reduction of 4-ethoxy-3-methoxyphenylacetic acid.
Step-by-Step Reduction Protocol
Step 1: Preparation of the Reagent Bed
Action: Suspend 1.5 equivalents of LiAlH₄ in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.
Causality: Strict anhydrous conditions are non-negotiable. Water reacts violently with LiAlH₄ to produce hydrogen gas, posing a severe flammability risk and destroying the reducing agent.
Step 2: Substrate Addition
Action: Dissolve 1.0 equivalent of 4-Ethoxy-3-methoxyphenylacetic acid in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
Causality: The reduction of a carboxylic acid is highly exothermic. Dropwise addition controls the thermal runaway and prevents the solvent from boiling over.
Step 3: Reaction Maturation
Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 7:3).
Causality: Allowing the reaction to reach room temperature ensures complete conversion of the intermediate aluminate complexes to the final alkoxide.
Step 4: The Fieser Quench (Critical QA/QC Step)
Action: Re-cool the flask to 0 °C. For every
x
grams of LiAlH₄ used, sequentially add
x
mL of distilled water (dropwise),
x
mL of 15% aqueous NaOH, and
3x
mL of distilled water. Stir vigorously for 15 minutes.
Causality: This specific quenching stoichiometry (the Fieser method) is a self-validating technique. It intentionally forces the precipitation of aluminum salts into a granular, easily filterable white solid. Deviating from this causes the formation of a gelatinous aluminum hydroxide emulsion, which traps the product and ruins the extraction yield.
Step 5: Isolation
Action: Filter the granular salts through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 4-Ethoxy-3-methoxyphenethyl alcohol.
Applications in Drug Development: PDE4 Inhibitors
The 3-methoxy-4-alkoxyphenyl motif is a highly privileged pharmacophore in medicinal chemistry, specifically recognized by the catalytic domain of Phosphodiesterase-4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).
By utilizing 4-Ethoxy-3-methoxyphenethyl alcohol as a building block, researchers can synthesize potent PDE4 inhibitors. Recent studies have demonstrated that integrating dialkoxyphenyl derivatives into larger scaffolds (such as marine-inspired guanidine-based structures) yields significant anti-inflammatory efficacy for treating Chronic Obstructive Pulmonary Disease (COPD)[2].
Mechanism of Action Pathway
Mechanism of action for PDE4 inhibitors utilizing the dialkoxyphenyl pharmacophore.
Structural Rationale in API Design
When 4-Ethoxy-3-methoxyphenethyl alcohol is incorporated into an API, the dialkoxy groups act as a "hydrophobic anchor." They insert deeply into the hydrophobic binding pocket of the PDE4 enzyme, mimicking the purine ring of cAMP. The phenethyl alcohol chain serves as a versatile linker, allowing chemists to attach various solvent-exposed functional groups (like guanidines or heterocycles) to tune the pharmacokinetic profile and improve aqueous solubility[2].
Analytical Characterization Standards
To ensure the integrity of the synthesized 4-Ethoxy-3-methoxyphenethyl alcohol, the following analytical validations must be met:
¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the broad carboxylic acid proton (~11.0 ppm) present in the precursor. Key signals include the triplet for the terminal hydroxyl-adjacent CH₂ (~3.8 ppm), the distinct quartet for the ethoxy CH₂ (~4.1 ppm), and the singlet for the methoxy CH₃ (~3.85 ppm). The aromatic protons will appear as a multiplet between 6.7–6.9 ppm.
FT-IR Spectroscopy: The spectrum must show a strong, broad O-H stretching band at ~3300–3400 cm⁻¹, and the complete absence of the sharp C=O stretching band (~1700 cm⁻¹) that would indicate unreacted starting material.
References
"Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease", MDPI,[Link]
Literature review of 4-Ethoxy-3-methoxyphenethyl alcohol biological activity
An In-Depth Technical Guide to the Biological Activity of 4-Ethoxy-3-methoxyphenethyl Alcohol Abstract This technical guide provides a comprehensive literature review of the known and predicted biological activities of 4...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of 4-Ethoxy-3-methoxyphenethyl Alcohol
Abstract
This technical guide provides a comprehensive literature review of the known and predicted biological activities of 4-Ethoxy-3-methoxyphenethyl alcohol. Direct research on this specific molecule is limited; therefore, this guide synthesizes data from its parent compound, homovanillyl alcohol (4-hydroxy-3-methoxyphenethyl alcohol), a well-studied metabolite of both dopamine and the dietary phenol hydroxytyrosol. We will explore the antioxidant, anti-inflammatory, neuroprotective, and cardiovascular effects of the core molecular structure and provide expert analysis on how the substitution of a hydroxyl group with an ethoxy group is likely to modulate these activities, primarily through changes in lipophilicity and bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a discussion of the compound's therapeutic potential.
Introduction and Chemical Context
4-Ethoxy-3-methoxyphenethyl alcohol, with the chemical formula C₁₁H₁₆O₃, is an aromatic alcohol characterized by a phenethyl backbone with methoxy and ethoxy substitutions on the phenyl ring. While a commercial listing for this compound exists, noting its availability for research purposes, the body of peer-reviewed literature detailing its specific biological activities is sparse[1].
The core structure of this molecule is that of homovanillyl alcohol (also known as 3-methoxy-4-hydroxyphenethyl alcohol), which differs only by the presence of a hydroxyl group at the 4-position instead of an ethoxy group. Homovanillyl alcohol is a compound of significant biological interest. It is a key metabolite of hydroxytyrosol, a potent antioxidant found in virgin olive oil and wine, and is formed via the action of the enzyme Catechol-O-methyltransferase (COMT).[2][3][4][5][6] It is also a metabolite of the neurotransmitter dopamine.[6]
Given this close structural and metabolic relationship, this guide will use the extensive research on homovanillyl alcohol as a foundational model to predict and understand the potential bioactivities of its ethoxylated derivative. The primary physicochemical difference—the replacement of a polar hydroxyl group with a more non-polar ethoxy group—is expected to increase the molecule's lipophilicity. This has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its interaction with biological targets.
Predicted and Known Biological Activities
The biological activities of the homovanillyl scaffold are multifaceted, spanning antioxidant, anti-inflammatory, neuroprotective, and cardiovascular domains.
Antioxidant and Radical Scavenging Activity
Homovanillyl alcohol is recognized as a potent antioxidant and radical scavenger.[2][7][8][9] This activity is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. Studies have demonstrated its ability to protect red blood cells from oxidative hemolysis and to effectively inhibit the production of reactive oxygen species (ROS) in cellular models.[2][3][7][8]
Expert Insight on Ethoxylation: The direct radical-scavenging mechanism of the phenolic hydroxyl group would be lost in 4-Ethoxy-3-methoxyphenethyl alcohol. However, this does not preclude all antioxidant activity. The ether linkages and the overall electron-donating nature of the substituted ring may still allow the molecule to participate in other antioxidant pathways or to modulate the activity of endogenous antioxidant enzymes. Its increased lipophilicity could also allow for better partitioning into lipid membranes, potentially offering protection against lipid peroxidation through different mechanisms.
Compound
Reported Antioxidant Activity
References
Homovanillyl Alcohol
High radical scavenging activity, inhibits ROS production, protects cells from oxidative injury.
Phenolic compounds from olive oil, including homovanillyl alcohol, are known to possess anti-inflammatory properties.[9] Research has shown that homovanillyl alcohol can inhibit the adhesion of monocytes to endothelial cells induced by homocysteine, a process implicated in the development of atherosclerosis.[2][8] The related compound, vanillyl alcohol, has also demonstrated significant anti-inflammatory activity in animal models.[13]
Expert Insight on Ethoxylation: The increased lipophilicity of 4-Ethoxy-3-methoxyphenethyl alcohol could enhance its anti-inflammatory potential. By more readily crossing cell membranes, it may more effectively interact with intracellular inflammatory signaling pathways, such as those involving nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinases (MAPKs). This improved cellular access could lead to greater potency compared to its more polar parent compound.
Neuroprotective and Neuromodulatory Effects
The structural similarity of homovanillyl alcohol to dopamine metabolites suggests a potential role in the central nervous system. Indeed, studies have shown that it may possess neuroprotective properties.[14] Research on the analogous compound, vanillyl alcohol, has demonstrated protection of dopaminergic cells from toxin-induced apoptosis and oxidative stress, suggesting relevance for neurodegenerative conditions like Parkinson's disease.[11][12] Furthermore, vanillin and 4-hydroxybenzyl alcohol (4-HBA) have been shown to promote neuroblast differentiation and increase levels of brain-derived neurotrophic factor (BDNF).[15]
Expert Insight on Ethoxylation: A significant challenge for neurotherapeutics is crossing the blood-brain barrier (BBB). The increased lipophilicity conferred by the ethoxy group could substantially improve the ability of 4-Ethoxy-3-methoxyphenethyl alcohol to penetrate the CNS compared to homovanillyl alcohol. This enhanced brain availability could make it a more promising candidate for investigating neuroprotective effects in vivo.
Cardiovascular Effects
Epidemiological studies have established a strong link between higher urinary concentrations of homovanillyl alcohol and a reduced risk of cardiovascular disease (CVD) and total mortality in elderly individuals.[4][5] This protective effect is thought to be linked to the consumption of virgin olive oil and wine, key components of the Mediterranean diet.[5] Mechanistically, its antioxidant and anti-inflammatory properties, particularly the protection of red blood cells from hemolysis and the inhibition of endothelial activation, likely contribute to these cardiovascular benefits.[2][3][8]
Expert Insight on Ethoxylation: The modulation of cardiovascular targets often depends on a molecule's ability to interact with both aqueous and lipid environments. The modified polarity of 4-Ethoxy-3-methoxyphenethyl alcohol could alter its interactions with plasma proteins, cell surface receptors, and enzymes involved in cardiovascular homeostasis, warranting further investigation into its effects on endothelial function and vascular tone.
Metabolism and Bioavailability
The bioavailability of phenolic compounds is a critical determinant of their biological efficacy. Homovanillyl alcohol is a major metabolite of hydroxytyrosol, formed through methylation of the catechol group by Catechol-O-methyltransferase (COMT).[4][16][17]
Caption: Metabolic formation of Homovanillyl Alcohol.
The ethoxy group in 4-Ethoxy-3-methoxyphenethyl alcohol blocks the site of COMT-mediated methylation. This suggests it would not be a direct substrate for this enzyme in the same manner as hydroxytyrosol. Its metabolism would likely proceed through other pathways, such as oxidation of the alcohol group or hydroxylation of the aromatic ring.
The most significant impact of ethoxylation is the predicted increase in lipophilicity (fat-solubility). This generally correlates with enhanced passive diffusion across the intestinal epithelium, leading to improved oral bioavailability.[18] Furthermore, increased lipophilicity can lead to greater distribution into tissues and, as mentioned, enhanced ability to cross the blood-brain barrier.
Experimental Protocols
To facilitate further research, this section provides detailed, standardized protocols for assessing the key biological activities discussed.
This protocol assesses the ability of a compound to donate a hydrogen atom or electron to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[19]
Reagent Preparation:
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Ascorbic acid or Trolox can be used as a positive control.
Assay Procedure:
In a 96-well microplate, add 100 µL of each concentration of the test compound or control to separate wells.
Add 100 µL of the DPPH solution to each well.
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
Incubate the plate in the dark at room temperature for 30 minutes.
Data Analysis:
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of scavenging activity using the formula:
% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
Plot the percentage of scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Workflow for the DPPH antioxidant assay.
Protocol: MTT Assay for Cell Viability (Neuroprotection/Cytotoxicity)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is commonly used to assess the protective effects of a compound against a toxin.[11]
Cell Culture:
Plate neuronal cells (e.g., SH-SY5Y or MN9D) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Treatment:
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
Introduce a neurotoxin (e.g., 1-methyl-4-phenylpyridinium (MPP⁺) for a Parkinson's model, or H₂O₂ for oxidative stress) to all wells except the vehicle control.
Incubate for 24 hours.
MTT Addition:
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
Solubilization and Measurement:
Carefully remove the medium.
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Shake the plate for 15 minutes.
Measure the absorbance at 570 nm.
Data Analysis:
Express cell viability as a percentage of the vehicle-treated control group.
Protocol: In Vitro Model of Neuroinflammation
This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in microglial cells (the primary immune cells of the brain).[20]
Cell Culture:
Plate murine microglial cells (e.g., BV-2) in a 24-well plate and culture until they reach 80% confluency.
Treatment:
Pre-treat the cells with the test compound at various concentrations for 1 hour.
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an untreated control group.
Incubate for 24 hours.
Nitric Oxide Measurement (Griess Assay):
Collect the cell culture supernatant.
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) in a 96-well plate and incubate for 10 minutes.
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the nitric oxide produced.
Cytokine Analysis (ELISA):
Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α or IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Synthesis and Future Directions
While not widely commercialized, the synthesis of 4-Ethoxy-3-methoxyphenethyl alcohol is chemically feasible. A plausible route would involve the reduction of 4-ethoxy-3-methoxyphenylacetic acid or its corresponding ester, analogous to the synthesis of similar phenethyl alcohols. Alternatively, reduction of a suitable ketone precursor could be employed.[21]
Future research should focus on:
Direct Synthesis and Characterization: Synthesizing and performing full analytical characterization of 4-Ethoxy-3-methoxyphenethyl alcohol.
In Vitro Bioactivity Screening: Directly comparing its antioxidant, anti-inflammatory, and neuroprotective activities against homovanillyl alcohol using the protocols outlined above.
ADME and Blood-Brain Barrier Permeability Studies: Quantifying its lipophilicity (LogP) and assessing its permeability in in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).
In Vivo Efficacy Studies: Evaluating its therapeutic potential in animal models of neuroinflammation, neurodegeneration, or cardiovascular disease.
Conclusion
4-Ethoxy-3-methoxyphenethyl alcohol represents an intriguing, understudied molecule with significant therapeutic potential inferred from its parent compound, homovanillyl alcohol. Its core structure is associated with robust antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. The substitution of the phenolic hydroxyl with an ethoxy group is predicted to abolish direct radical scavenging but may enhance overall bio-efficacy by increasing lipophilicity, leading to improved bioavailability and greater access to intracellular and central nervous system targets. This guide provides the scientific rationale and necessary experimental frameworks to systematically investigate these predictions and unlock the potential of this promising compound.
References
Pisoschi, A. M., & Negulescu, G. P. (2011). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
Constantin, G., & Laroni, A. (2019). Experimental Models of Neuroimmunological Disorders: A Review. Frontiers in Immunology, 10, 207.
Kallio, A., & Scheinin, M. (2004). The role of catechol-o-methyltransferase (comt) and the effects of comt inhibition in brain and in cardiovascular and renal path.
Zhu, B. T. (2002). Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis. Current Drug Metabolism, 3(3), 321-349.
Sravanthi, J., & Rao, S. G. (2014). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. International Journal of Pharmaceutical Sciences and Research, 5(4), 1276-1285.
de la Torre, R., et al. (2017). Protective effect of homovanillyl alcohol on cardiovascular disease and total mortality: Virgin olive oil, wine, and catechol-methylation. The American Journal of Clinical Nutrition, 105(6), 1297-1304.
Tresserra-Rimbau, A., et al. (2017). Protective effect of homovanillyl alcohol on cardiovascular disease and total mortality: virgin olive oil, wine, and catechol-methylation. PubMed. Retrieved from [Link]
D'Angelo, S., et al. (2020). Antioxidant and Biological Activities of Hydroxytyrosol and Homovanillic Alcohol Obtained from Olive Mill Wastewaters of Extra-Virgin Olive Oil Production. Journal of Agricultural and Food Chemistry, 68(52), 15488-15496.
University College London. (n.d.). Experimental Neuroinflammation Group. Retrieved from [Link]
Encyclopedia.pub. (2024). In Vitro Exploration of Antioxidant Activity. Retrieved from [Link]
Wyss-Coray, T., & Mucke, L. (2002). Modelling neuroinflammatory phenotypes in vivo.
Lavigne, J. A., et al. (2001). Catechol-O-Methyltransferase (COMT)-mediated Metabolism of Catechol Estrogens. Cancer Research, 61(17), 6498-6505.
Tunbridge, E. M. (2024). Role of Catechol-O-Methyltransferase (COMT) in Neurological and Psychiatric Disorders.
ResearchGate. (n.d.). Experimental models used to study neuroinflammation. Retrieved from [Link]
Wikipedia. (n.d.). Catechol-O-methyltransferase. Retrieved from [Link]
Uddin, M. S., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. PubMed. Retrieved from [Link]
Apak, R., et al. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen.
Apak, R., et al. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. Taylor & Francis Online, 43(11), 1813-1829.
Nardi, M., et al. (2019). Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol. Molecules, 24(12), 2244.
The Good Scents Company. (n.d.). homovanillyl alcohol. Retrieved from [Link]
Nardi, M., et al. (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Molecules, 23(1), 200.
D'Urso, G., et al. (2024). Homovanillyl Oleate, a Novel Lipophenol from Olive Plant with Antioxidant Properties. ACS Food Science & Technology.
Kim, I. S., et al. (2011). Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells. Molecules, 16(7), 5349-5361.
Kim, S. J., et al. (2008). Anti-angiogenic, Anti-Inflammatory and Anti-Nociceptive Activities of Vanillyl Alcohol. Archives of Pharmacal Research, 31(10), 1339-1345.
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Hwang, I. K., et al. (2016). Vanillin and 4-hydroxybenzyl alcohol promotes cell proliferation and neuroblast differentiation in the dentate gyrus of mice via the increase of brain-derived neurotrophic factor and tropomyosin-related kinase B. Experimental and Therapeutic Medicine, 11(2), 533-539.
PureSynth. (n.d.). 4-Methoxyphenethyl Alcohol 98.0%(GC). Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility Profile of 4-Ethoxy-3-methoxyphenethyl Alcohol in Organic Solvents
Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Ethoxy-3-methoxyphenethyl alcohol in various organic solvents. In the absence of extensive pu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Ethoxy-3-methoxyphenethyl alcohol in various organic solvents. In the absence of extensive published data for this specific compound, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, offers a predictive model based on Hansen Solubility Parameters (HSP), and provides detailed, field-proven experimental protocols for the empirical determination of solubility. By integrating theoretical prediction with rigorous experimental methodology, this guide empowers users to generate a robust and reliable solubility profile, a critical dataset for applications ranging from synthetic chemistry to pharmaceutical formulation.
Introduction: The Significance of 4-Ethoxy-3-methoxyphenethyl Alcohol
4-Ethoxy-3-methoxyphenethyl alcohol is an aromatic organic compound with a molecular structure that suggests its potential utility as a building block in organic synthesis and as a precursor for novel pharmaceutical agents. Its structure, featuring a phenethyl alcohol backbone with ethoxy and methoxy substitutions on the phenyl ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These characteristics are crucial in determining its interactions with other molecules and, consequently, its solubility in different solvent environments.
In the context of drug development, understanding the solubility of a compound is paramount. Solubility directly influences a drug's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy.[1][2] A well-defined solubility profile in a range of organic solvents is essential for designing crystallization processes, developing stable liquid formulations, and predicting the compound's behavior in biological systems.[3] This guide provides the necessary tools to establish such a profile for 4-Ethoxy-3-methoxyphenethyl alcohol.
Physicochemical Properties (Predicted)
While experimental data for 4-Ethoxy-3-methoxyphenethyl alcohol is scarce, we can predict its key physicochemical properties based on its structure and data from the closely related 4-Ethoxy-3-methoxybenzyl alcohol.[4][5][6] The additional ethyl group in the side chain of the phenethyl derivative will slightly increase its molecular weight and is expected to increase its lipophilicity (logP).
Property
Predicted Value/Information
Source/Basis
Molecular Formula
C₁₁H₁₆O₃
Structural Analysis
Molecular Weight
196.24 g/mol
Calculation
Appearance
Likely a solid or viscous liquid at room temperature
The age-old principle of "like dissolves like" provides a qualitative understanding of solubility. However, for a more quantitative and predictive approach, the Hansen Solubility Parameters (HSP) offer a powerful tool.[1][2] The HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2]
A solvent is likely to dissolve a solute if their Hansen parameters are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated using the following equation:
Where the subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher likelihood of solubility.
Estimated Hansen Solubility Parameters for 4-Ethoxy-3-methoxyphenethyl Alcohol
The HSP for 4-Ethoxy-3-methoxyphenethyl alcohol can be estimated using group contribution methods. Based on its structure (aromatic ring, ether groups, and a primary alcohol), the estimated HSP values are presented below. These serve as a starting point for solvent selection.
Hansen Parameter
Estimated Value (MPa⁰.⁵)
δD (Dispersion)
18.5 ± 1.0
δP (Polar)
7.0 ± 1.0
δH (Hydrogen Bonding)
12.0 ± 1.5
Hansen Solubility Parameters for Common Organic Solvents
The following table provides the HSP for a range of organic solvents, which can be used to calculate the Ra value and predict the solubility of 4-Ethoxy-3-methoxyphenethyl alcohol.[7][8]
Solvent
δD (MPa⁰.⁵)
δP (MPa⁰.⁵)
δH (MPa⁰.⁵)
n-Hexane
14.9
0.0
0.0
Toluene
18.0
1.4
2.0
Diethyl Ether
14.5
2.9
5.1
Ethyl Acetate
15.8
5.3
7.2
Acetone
15.5
10.4
7.0
Isopropanol
15.8
6.1
16.4
Ethanol
15.8
8.8
19.4
Methanol
15.1
12.3
22.3
Acetonitrile
15.3
18.0
6.1
Dimethyl Sulfoxide (DMSO)
18.4
16.4
10.2
Dichloromethane
17.0
7.3
7.1
Chloroform
17.8
3.1
5.7
Experimental Determination of Solubility: A Step-by-Step Guide
Empirical measurement remains the gold standard for determining solubility. The equilibrium shake-flask method is a reliable and widely used technique.[5][9]
The Equilibrium Shake-Flask Method
This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Detailed Protocol
Materials and Equipment:
4-Ethoxy-3-methoxyphenethyl alcohol (as pure as possible)
Selected organic solvents (HPLC grade or equivalent)
Analytical balance
Glass vials with screw caps
Orbital shaker with temperature control
Centrifuge
Syringes and 0.45 µm syringe filters (chemically compatible with the solvents)
Volumetric flasks and pipettes
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 4-Ethoxy-3-methoxyphenethyl alcohol to a series of vials. A visible amount of undissolved solid should remain at the end of the experiment.
Pipette a known volume (e.g., 5 mL) of each selected organic solvent into the respective vials.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
Agitate the samples for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.
Sample Processing:
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour.
Carefully remove the vials and centrifuge them at a moderate speed to pellet the undissolved solid.
Withdraw a known volume of the clear supernatant and filter it through a 0.45 µm syringe filter into a clean vial. This is the saturated solution.
Quantification:
Prepare a series of accurate dilutions of the saturated solution using the same solvent.
Analyze these dilutions using a pre-validated analytical method (see Section 4) to determine the concentration of 4-Ethoxy-3-methoxyphenethyl alcohol.
Data Reporting:
Calculate the concentration in the original saturated solution, accounting for the dilution factors.
Report the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
Analytical Quantification Methods
Accurate quantification of the dissolved 4-Ethoxy-3-methoxyphenethyl alcohol is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method due to its specificity and sensitivity for aromatic compounds.[10][11][12]
HPLC-UV Method Development
A general-purpose reversed-phase HPLC method can be developed as follows:
Caption: Key steps in developing an HPLC-UV method for quantification.
Typical HPLC Parameters:
Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The ratio can be adjusted to achieve a suitable retention time.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection Wavelength: The UV spectrum of the compound should be measured to determine the wavelength of maximum absorbance (λmax), likely around 220 nm and 275 nm.[11]
Column Temperature: Ambient or controlled at 25°C.
UV-Vis Spectrophotometry as an Alternative
For a simpler, high-throughput screening approach, UV-Vis spectrophotometry can be used, although it is less specific than HPLC.[13][14] A calibration curve of absorbance versus concentration must be generated in each solvent to be tested, as the solvent can affect the molar absorptivity of the analyte.
Conclusion and Future Directions
This guide provides a robust framework for determining the solubility profile of 4-Ethoxy-3-methoxyphenethyl alcohol in organic solvents. By combining the predictive power of Hansen Solubility Parameters with the empirical rigor of the shake-flask method and HPLC-UV analysis, researchers can generate the critical data needed for informed decision-making in synthesis, formulation, and drug development.
The protocols described herein are self-validating systems when executed with care and proper controls. The causality behind each step, from ensuring equilibrium to validating the analytical method, is explained to foster a deeper understanding of the process. It is recommended that the solubility be determined at multiple temperatures to understand the thermodynamic properties of the dissolution process. The data generated using this guide will be invaluable for any future work involving 4-Ethoxy-3-methoxyphenethyl alcohol.
References
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]
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National Institute of Standards and Technology. (n.d.). 4-Ethoxy-3-methoxybenzyl alcohol. NIST Chemistry WebBook. [Link]
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Phenethyl Alcohol Derivatives as a Scaffold for Novel Antioxidant Development: A Technical Guide to Structure-Activity Relationships and Mechanistic Evaluation
Abstract Phenethyl alcohol and its derivatives represent a promising class of compounds in the development of novel antioxidant therapies. Found in various natural sources, their basic chemical structure offers a versati...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Phenethyl alcohol and its derivatives represent a promising class of compounds in the development of novel antioxidant therapies. Found in various natural sources, their basic chemical structure offers a versatile scaffold for modification to enhance their therapeutic potential. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the structure-activity relationships that govern the antioxidant capacity of phenethyl alcohol derivatives. We delve into the core mechanisms of antioxidant action and present a comprehensive overview of essential in vitro and cellular-based assays for evaluating antioxidant efficacy. Detailed, step-by-step protocols for key methodologies, including DPPH, ABTS, ORAC, and the Cellular Antioxidant Activity (CAA) assay, are provided. Furthermore, this guide explores the indirect antioxidant effects mediated by the Nrf2 signaling pathway and discusses the importance of a multi-assay approach for a thorough and biologically relevant assessment of these compounds.
Section 1: Introduction to Phenethyl Alcohol and Oxidative Stress
1.1 The Chemical Moiety: Phenethyl Alcohol
Phenethyl alcohol is an organic compound, naturally present in a variety of essential oils, including rose, carnation, and hyacinth.[1] It is also a common byproduct of fermentation, contributing to the flavor and aroma of products like beer and wine.[2] Beyond its use as a fragrance and preservative in the cosmetics industry, phenethyl alcohol has demonstrated antimicrobial and antioxidant properties, making it a molecule of interest for therapeutic applications.[1][3] Its simple structure, consisting of a benzene ring attached to an ethanol group, provides a foundational scaffold that can be chemically modified to enhance its biological activities.
1.2 The Biological Problem: Oxidative Stress
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules through antioxidant defenses.[4] ROS, such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, are generated through normal cellular metabolism and in response to external factors like UV radiation and environmental pollutants. When produced in excess, ROS can inflict damage on vital biomolecules including lipids, proteins, and DNA, contributing to cellular injury and the pathogenesis of numerous diseases.[5] Conditions such as cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders have all been linked to oxidative stress.[4][6]
1.3 Antioxidants: Mechanisms of Action
Phenolic compounds, including derivatives of phenethyl alcohol, are a major class of antioxidants.[7][8] They can neutralize free radicals through several mechanisms, with the two most prominent being Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7][8]
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity.[8][9] The resulting antioxidant radical is generally more stable and less reactive due to resonance stabilization.[6][8]
Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a more stable species.[7]
The specific mechanism that predominates is dependent on the structure of the antioxidant, the nature of the free radical, and the solvent system.[10]
Section 2: The Landscape of Phenethyl Alcohol Derivatives and their Antioxidant Properties
2.1 Naturally Occurring Derivatives
Several derivatives of phenethyl alcohol are found in nature, particularly in olive oil and wine. Among the most studied are tyrosol (4-hydroxyphenethyl alcohol) and hydroxytyrosol (3,4-dihydroxyphenethyl alcohol).[11][12] These compounds are recognized for their significant antioxidant capacities.[11][13]
2.2 Synthetic Derivatives
The phenethyl alcohol backbone is a versatile template for synthetic modification to improve antioxidant activity. Strategies often involve the addition of hydroxyl groups to the phenyl ring or esterification of the alcohol group to modulate lipophilicity.[2][14] These modifications can significantly impact the compound's ability to scavenge free radicals and interact with biological systems.
The antioxidant activity of phenethyl alcohol derivatives is intrinsically linked to their chemical structure.[8] Key SAR principles include:
Number and Position of Hydroxyl Groups: The presence, number, and position of hydroxyl (-OH) groups on the aromatic ring are critical determinants of antioxidant activity.[8][10]
Hydroxytyrosol vs. Tyrosol: Hydroxytyrosol, which possesses a catechol (ortho-dihydroxy) structure, consistently demonstrates superior antioxidant activity compared to tyrosol, which has a single hydroxyl group.[15][16] This enhanced potency is attributed to the catechol moiety's ability to donate hydrogen atoms and stabilize the resulting radical through resonance.[13][16] Experimental data from DPPH, ABTS, FRAP, and ORAC assays confirm that hydroxytyrosol has a significantly higher antioxidant capacity than tyrosol.[15][16]
Positional Isomers: The position of the hydroxyl group also influences activity. Studies have shown that ortho-hydroxyl derivatives can exhibit greater antioxidant activity than meta and para isomers, potentially due to the formation of intramolecular hydrogen bonds that facilitate radical scavenging.[2]
Esterification: Modifying the alcohol group through esterification can alter the compound's lipophilicity, which in turn can affect its interaction with cell membranes and its overall biological activity.[2] While esterification may not always enhance in vitro chemical antioxidant activity, it can lead to improved performance in cellular assays due to better cell uptake.[2][14]
Section 3: Methodologies for Evaluating Antioxidant Potential
A comprehensive evaluation of a compound's antioxidant potential requires a multi-faceted approach, employing both chemical and cell-based assays.
3.1 In Vitro Chemical Assays
These assays provide a foundational assessment of a compound's ability to scavenge synthetic free radicals.
This widely used method measures the ability of an antioxidant to reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[17]
Experimental Protocol: DPPH Assay
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.[18][19]
Sample Preparation: Dissolve the test compounds and a positive control (e.g., Trolox or ascorbic acid) in the same solvent to create a series of concentrations.
Reaction: Add a small volume of the sample solution to the DPPH solution.[18]
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[18]
Measurement: Measure the absorbance of the solution at 517 nm.
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic compounds.[20]
Experimental Protocol: ABTS Assay
Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.[19]
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.7-1.5 at 734 nm.[19][20]
Sample Preparation: Prepare a dilution series of the test compounds and a positive control.
Reaction: Add the sample solution to the ABTS•+ working solution.[19]
Incubation: Incubate the mixture for a specified time (e.g., 6 minutes).[20]
Measurement: Measure the absorbance at 734 nm.
Calculation: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are biologically relevant ROS.[9][21]
Experimental Protocol: ORAC Assay
Reagents: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a positive control (Trolox).
Reaction Mixture: In a microplate, combine the fluorescent probe and the test compound or control.
Initiation: Add the AAPH solution to initiate the radical-generating reaction.
Kinetic Measurement: Immediately begin monitoring the fluorescence decay over time in a plate reader.
Calculation: Calculate the area under the fluorescence decay curve (AUC). The antioxidant capacity is determined by comparing the AUC of the sample to that of the Trolox standard.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[21]
Experimental Protocol: FRAP Assay
FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a ferric chloride solution.
Reaction: Add the test sample to the FRAP reagent.
Incubation: Incubate the mixture at 37°C.
Measurement: Measure the absorbance at 593 nm.
Calculation: Quantify the antioxidant capacity by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as Trolox or ferrous sulfate.
3.2 In Vitro Cellular Assays
Cellular assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization.[22][23]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line, typically human hepatocarcinoma HepG2 cells.[22][23]
Experimental Protocol: CAA Assay
Cell Culture: Seed HepG2 cells in a 96-well microplate and culture until they reach confluence.[5]
Probe Loading and Treatment: Wash the cells and then incubate them with a solution containing the cell-permeable probe DCFH-DA and the test compound or a standard like quercetin.[5][24] Inside the cells, esterases convert DCFH-DA to the non-fluorescent DCFH, which is trapped within the cell.[23]
Oxidative Stress Induction: After incubation, wash the cells and add a peroxyl radical initiator, such as AAPH, to induce oxidative stress.[23][24]
Kinetic Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) at regular intervals over a period of time (e.g., 60 minutes) in a plate reader set to 37°C.[5][23]
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is determined by comparing the inhibition of fluorescence by the sample to that of the quercetin standard.[23]
Assessment of Oxidative Damage Markers
To further assess the protective effects of phenethyl alcohol derivatives, it is crucial to measure markers of cellular oxidative damage.
Lipid Peroxidation (TBARS Assay): The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring lipid peroxidation.[25][26] It quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically at around 532 nm.[27]
Experimental Protocol: TBARS Assay
Sample Preparation: Prepare cell lysates or tissue homogenates.[26][28]
Reaction: Add a solution of TBA in an acidic medium to the sample.[25][27]
Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.[25][27]
Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at 532 nm.[27]
Quantification: Determine the MDA concentration using a standard curve prepared with an MDA standard.
Phenolic antioxidants can also exert protective effects indirectly by modulating cellular signaling pathways.[6]
Nrf2/ARE Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes through its interaction with the Antioxidant Response Element (ARE).[4][29][30] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, and targeted for degradation.[29][31] In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of protective genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][31] Both tyrosol and hydroxytyrosol have been shown to activate the Nrf2 pathway.[15]
Section 4: Comparative Analysis and Data Presentation
To facilitate a clear comparison of the antioxidant potential of various phenethyl alcohol derivatives, quantitative data should be summarized in structured tables.
Table 1: Comparative In Vitro Antioxidant Activity of Phenethyl Alcohol Derivatives
Note: The values presented are approximate and can vary depending on the specific assay conditions. Direct comparisons are most accurate when data is generated from the same study.
Table 2: Cellular Antioxidant Activity (CAA) of Phenethyl Alcohol Derivatives
Diagrams are essential for visualizing complex workflows and pathways.
Caption: Workflow for assessing the antioxidant potential of phenethyl alcohol derivatives.
Caption: The Nrf2/ARE signaling pathway activation by antioxidants.
Section 6: Future Perspectives and Drug Development Considerations
The development of phenethyl alcohol derivatives as therapeutic antioxidants holds significant promise. Future research should focus on:
Optimizing Bioavailability: While a compound may show high antioxidant activity in vitro, its in vivo efficacy is dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. Prodrug strategies, such as acetylation, can be employed to enhance bioavailability, with the active compound being released upon metabolic cleavage by cellular esterases.[14]
Multi-Target Ligands: Designing derivatives that not only act as antioxidants but also possess other therapeutic properties, such as anti-inflammatory or neuroprotective effects, could lead to the development of more effective drugs for complex diseases.
Advanced Delivery Systems: The use of novel drug delivery systems, such as nanoparticles, could improve the targeted delivery of these compounds to specific tissues or organs, enhancing their therapeutic effect while minimizing potential side effects.
Section 7: Conclusion
Phenethyl alcohol and its derivatives constitute a valuable class of antioxidant compounds with significant potential for therapeutic applications. A thorough understanding of their structure-activity relationships is paramount for the rational design of new and more potent derivatives. The number and position of hydroxyl groups on the phenyl ring are the most critical factors influencing their antioxidant capacity, with the catechol moiety of hydroxytyrosol conferring particularly strong activity. A comprehensive evaluation of these compounds requires a multi-assay approach, combining in vitro chemical assays with more biologically relevant cellular models. By elucidating both direct radical scavenging capabilities and indirect effects on cellular signaling pathways like Nrf2, researchers can gain a complete picture of a compound's antioxidant profile, paving the way for the development of novel and effective treatments for oxidative stress-related diseases.
References
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Potential pharmaceutical applications of 4-Ethoxy-3-methoxyphenethyl alcohol
The 4-Ethoxy-3-Methoxyphenyl Pharmacophore: Synthetic Utility and Pharmaceutical Applications of Phenethyl Alcohol Derivatives Executive Summary In modern drug discovery, the strategic substitution of aromatic rings is p...
Author: BenchChem Technical Support Team. Date: March 2026
The 4-Ethoxy-3-Methoxyphenyl Pharmacophore: Synthetic Utility and Pharmaceutical Applications of Phenethyl Alcohol Derivatives
Executive Summary
In modern drug discovery, the strategic substitution of aromatic rings is paramount for optimizing target affinity, metabolic stability, and lipophilicity. 4-Ethoxy-3-methoxyphenethyl alcohol (CAS 77891-29-3)[1] serves as a highly specialized, privileged building block in organic synthesis. While the alcohol itself functions primarily as a synthetic intermediate, the structural moiety it imparts—the 4-ethoxy-3-methoxyphenyl group—is a critical pharmacophore driving the efficacy of several clinical and preclinical pharmaceutical agents[2].
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind this pharmacophore, outline its primary therapeutic applications, and provide a self-validating synthetic workflow for its conversion into active pharmaceutical ingredients (APIs).
Structural Rationale & Pharmacophore Dynamics
The 4-ethoxy-3-methoxy substitution pattern is not arbitrary; it is a meticulously designed evolution of the naturally occurring vanilloid (4-hydroxy-3-methoxy) structure.
Metabolic Shielding: The etherification of the para-hydroxyl group to an ethoxy group prevents rapid Phase II metabolism (glucuronidation and sulfation), significantly extending the biological half-life of the resulting drug.
Steric and Electronic Tuning: The ethyl group provides a specific steric bulk that perfectly occupies hydrophobic pockets in target enzymes (such as PDE4), while the meta-methoxy group acts as a hydrogen bond acceptor.
Lipophilicity (LogP): The addition of the ethoxy group optimally increases the partition coefficient, enhancing blood-brain barrier (BBB) penetration for neurological targets and cellular permeability for intracellular targets.
The most prominent clinical application of the 4-ethoxy-3-methoxyphenyl moiety is in the synthesis of Apremilast , an oral small-molecule inhibitor of PDE4 used to treat psoriasis and psoriatic arthritis[3]. The dialkoxyaryl ring is the primary recognition element that binds deep within the catalytic site of the PDE4 enzyme. By inhibiting PDE4, the drug prevents the degradation of cyclic AMP (cAMP), leading to a downregulation of pro-inflammatory cytokines (TNF-α, IL-23) and an upregulation of anti-inflammatory cytokines (IL-10).
Caption: Mechanism of action for 4-ethoxy-3-methoxyphenyl derivatives inhibiting PDE4 to modulate inflammation.
Antiplasmodial Agents (Infectious Disease)
Recent research has identified 1,2,5-oxadiazole derivatives bearing the 4-ethoxy-3-methoxyphenyl group as highly potent antiplasmodial agents against the chloroquine-sensitive NF54 strain of Plasmodium falciparum[4]. The structural geometry of the ethoxy/methoxy substitution is critical for target selectivity, preventing off-target cytotoxicity in human cells.
Table 1: Antiplasmodial Potencies of Dialkoxyaryl 1,2,5-Oxadiazoles [4]
Compound
Aryl Substitution Pattern
Target Strain
IC50 (µM)
Selectivity Index (L-6 Cells)
Compound 51
3-ethoxy-4-methoxyphenyl
P. falciparum NF54
0.034
1526
Compound 52
4-ethoxy-3-methoxyphenyl
P. falciparum NF54
0.275
> 500
Lead 1
Unsubstituted
P. falciparum NF54
0.410
Moderate
Oncology (Apoptosis Induction)
Chalcones synthesized using 4-ethoxy-3-methoxy precursors, specifically (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one, have demonstrated the ability to induce apoptosis in HeLa (cervical cancer) cell lines[5]. The conjugated double bonds coupled with the electron-donating alkoxy groups create a delocalized π-electron system that interacts with intracellular reactive oxygen species (ROS) pathways, triggering programmed cell death.
Neuropharmacology
Direct conversion of 4-ethoxy-3-methoxyphenethyl alcohol yields MEPEA (3-methoxy-4-ethoxyphenethylamine)[6]. Documented extensively in psychopharmacological literature, MEPEA is a synthetic phenethylamine derivative[7]. While its psychoactive effects are considered mild compared to its 3,4,5-trimethoxy analogs (like mescaline), it serves as a vital probe for mapping structure-activity relationships (SAR) at 5-HT (serotonin) and TAAR1 receptors in the central nervous system[6].
Experimental Workflow: Synthesis of MEPEA from 4-Ethoxy-3-methoxyphenethyl alcohol
To demonstrate the synthetic utility of 4-ethoxy-3-methoxyphenethyl alcohol, the following is a self-validating, step-by-step protocol for its conversion into the neuroactive amine, MEPEA.
Causality & Design: Direct amination of primary alcohols is energetically unfavorable due to the poor leaving group ability of the hydroxyl ion. Therefore, we employ a three-step sequence: activation (mesylation), nucleophilic displacement (azidation), and chemoselective reduction (Staudinger reaction). The Staudinger reaction is chosen over catalytic hydrogenation to strictly prevent any risk of ether cleavage.
Step 1: Activation via Mesylation
Procedure: Dissolve 1.0 eq of 4-ethoxy-3-methoxyphenethyl alcohol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C. Add 1.5 eq of triethylamine (Et3N), followed by the dropwise addition of 1.2 eq of methanesulfonyl chloride (MsCl).
Causality: Et3N acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and protecting the acid-sensitive ether linkages.
Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the polar alcohol spot disappears, replaced by a higher Rf spot. Confirm via 1H-NMR: look for the appearance of a sharp singlet at ~3.0 ppm corresponding to the mesylate methyl protons.
Step 2: Nucleophilic Displacement (Azidation)
Procedure: Isolate the mesylate intermediate. Dissolve in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 eq of sodium azide (NaN3) and heat to 65°C for 6 hours.
Causality: DMF is a polar aprotic solvent that perfectly solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic for a clean SN2 displacement.
Self-Validation: Perform Infrared (IR) Spectroscopy on the crude product. A successful conversion is definitively proven by the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ .
Step 3: Chemoselective Staudinger Reduction
Procedure: Dissolve the azide intermediate in a mixture of Tetrahydrofuran (THF) and water (10:1). Add 1.2 eq of Triphenylphosphine (PPh3). Stir at room temperature for 12 hours.
Causality: PPh3 attacks the terminal nitrogen of the azide to form a phosphazene intermediate, which is subsequently hydrolyzed by the water to yield the primary amine (MEPEA) and triphenylphosphine oxide.
Self-Validation: Purify via acid-base extraction. Confirm the final API via High-Resolution Mass Spectrometry (HRMS). The calculated exact mass for [M+H]+ (
C11H18NO2+
) is 196.1332.
Conclusion
4-Ethoxy-3-methoxyphenethyl alcohol is far more than a simple laboratory reagent; it is the synthetic gateway to a highly privileged pharmacophore. Whether navigating the hydrophobic pockets of the PDE4 enzyme in immunology, disrupting the lifecycle of Plasmodium falciparum, or probing serotonin receptors in the CNS, the precise steric and electronic profile of the 4-ethoxy-3-methoxyphenyl ring makes it an indispensable asset in modern drug design.
References
MOLBASE . "2-(4-ETHOXY-3-METHOXYPHENYL)ETHANOL - Chemical Properties". MOLBASE Database. Available at: [Link]
National Center for Biotechnology Information (PMC) . "Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles". PubMed Central. Available at: [Link]
ResearchGate . "(E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one induces apoptosis in HeLa cells". ResearchGate Publications. Available at:[Link]
Wikipedia . "3-Methoxy-4-ethoxyphenethylamine". Wikimedia Foundation. Available at: [Link]
LookChem . "Cas 36377-59-0, 4-ETHOXY-3-METHOXYPHENETHYLAMINE". LookChem Database. Available at:[Link]
Technical Whitepaper: Chemical Identifiers, Structural Properties, and Synthesis of 4-Ethoxy-3-methoxyphenethyl alcohol
Executive Summary In the fields of medicinal chemistry and advanced materials science, highly substituted aromatic alcohols serve as critical building blocks. 4-Ethoxy-3-methoxyphenethyl alcohol is a specialized dialkoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the fields of medicinal chemistry and advanced materials science, highly substituted aromatic alcohols serve as critical building blocks. 4-Ethoxy-3-methoxyphenethyl alcohol is a specialized dialkoxy-substituted phenethyl alcohol derivative. The specific 3-methoxy and 4-ethoxy substitution pattern on the phenyl ring provides unique electronic and steric properties, making it an invaluable intermediate for the synthesis of active pharmaceutical ingredients (APIs), targeted monoamine receptor ligands, and complex fragrance precursors[1].
This technical guide synthesizes the core chemical identifiers, physicochemical rationale, and a field-proven synthetic workflow for researchers and drug development professionals working with this compound.
Core Chemical Identifiers and Structural Data
Accurate chemical identification is the foundation of reproducible research. The table below consolidates the verified identifiers and structural parameters for 4-Ethoxy-3-methoxyphenethyl alcohol[][][4].
The reactivity and physical behavior of 4-Ethoxy-3-methoxyphenethyl alcohol are dictated by its functional groups:
Aromatic Ring Activation: The electron-donating alkoxy groups (methoxy and ethoxy) increase the electron density of the aromatic ring via resonance. This makes the ring highly susceptible to electrophilic aromatic substitution (e.g., halogenation or nitration) at the positions ortho to the alkoxy groups.
Lipophilicity Tuning: Compared to its homovanillyl alcohol counterparts (which possess a free phenolic hydroxyl group), the ethylation of the 4-hydroxyl group significantly increases the molecule's lipophilicity (LogP). In drug development, this modification is often used to enhance blood-brain barrier (BBB) penetration.
Primary Alcohol Handle: The terminal primary alcohol serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted into a good leaving group (such as a mesylate or tosylate) for subsequent nucleophilic displacement to yield phenethylamine derivatives.
Synthetic Workflow: Chemoselective Reduction
While phenethyl alcohols can be synthesized via various routes (such as the reduction of benzaldehydes or Wittig homologations)[1], the most reliable and high-yielding method for generating 4-Ethoxy-3-methoxyphenethyl alcohol is the chemoselective reduction of its corresponding carboxylic acid precursor, 4-Ethoxy-3-methoxyphenylacetic acid (CAS 120-13-8) .
Experimental Protocol: Borane-Mediated Reduction
Rationale & Causality: Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄) due to its superior chemoselectivity and milder conditions. BH₃ acts as an electrophilic reducing agent. It rapidly coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating reduction without risking the cleavage of the sensitive ether linkages (methoxy and ethoxy groups) that can occasionally occur under harsh, prolonged basic conditions.
Step 1: Setup and Activation
In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 4-Ethoxy-3-methoxyphenylacetic acid in anhydrous THF to achieve a 0.5 M concentration.
Cool the reaction mixture to 0 °C using an ice-water bath. Self-validation: Ensuring the system is completely moisture-free prevents the premature hydrolysis of the BH₃·THF complex.
Step 2: Reagent Addition
Dropwise add 1.5 equivalents of BH₃·THF (1.0 M solution in THF) over 15–20 minutes.
Causality: The slow addition controls the exothermic nature of the hydride transfer and manages the rapid evolution of hydrogen gas (H₂), preventing reaction runaway and maintaining isothermal conditions.
Step 3: Reaction Propagation
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.
Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS until the starting acid is completely consumed.
Step 4: Quenching and Isolation
Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of Methanol (MeOH).
Causality: MeOH is required to hydrolyze the highly stable intermediate trialkylborate esters. This step releases the free 4-Ethoxy-3-methoxyphenethyl alcohol and liberates trimethyl borate alongside H₂ gas.
Concentrate the mixture in vacuo, partition the residue between Ethyl Acetate and 1M HCl, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure product (>90% yield).
Mechanistic Pathway Visualization
Figure 1: Chemoselective reduction pathway of 4-ethoxy-3-methoxyphenylacetic acid using BH3·THF.
Application Notes & Protocols: Efficient Synthesis of 4-Ethoxy-3-methoxyphenethyl Alcohol
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals. Abstract This document provides detailed application notes and efficient, validated protocols for the synthesis of 4-ethox...
Author: BenchChem Technical Support Team. Date: March 2026
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides detailed application notes and efficient, validated protocols for the synthesis of 4-ethoxy-3-methoxyphenethyl alcohol, a key intermediate in pharmaceutical and organic synthesis. Two primary synthetic routes are presented, designed for scalability, and optimized for yield and purity. The first protocol details the synthesis from the readily available starting material, vanillin, proceeding through an aldehyde intermediate. The second, and more direct, protocol outlines the synthesis from homovanillic acid. Each protocol is accompanied by in-depth explanations of the chemical principles, step-by-step methodologies, and visual aids to ensure reproducibility and a thorough understanding of the synthetic pathways.
Introduction
4-Ethoxy-3-methoxyphenethyl alcohol, also known as 2-(4-ethoxy-3-methoxyphenyl)ethanol, is a valuable building block in the synthesis of various organic molecules. Its structural motif is found in a range of biologically active compounds. The presence of the ethoxy and methoxy groups on the phenyl ring allows for further functionalization, making it a versatile intermediate for drug discovery and development. This guide provides two robust and efficient protocols for its laboratory-scale synthesis.
Protocol 1: Synthesis from Vanillin via 4-Ethoxy-3-methoxybenzaldehyde
This protocol begins with the ethylation of vanillin to produce 4-ethoxy-3-methoxybenzaldehyde. This intermediate is then subjected to a two-carbon homologation and subsequent reduction to yield the target phenethyl alcohol.
Step 1: Ethylation of Vanillin to 4-Ethoxy-3-methoxybenzaldehyde
The phenolic hydroxyl group of vanillin is selectively ethylated using diethyl sulfate in the presence of a base. This Williamson ether synthesis is a classic and efficient method for the preparation of aryl ethers.
Experimental Protocol:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (15.2 g, 0.1 mol) in an aqueous solution of sodium hydroxide (4.0 g, 0.1 mol in 100 mL of water).
To the stirred solution, add diethyl sulfate (15.4 g, 0.1 mol) dropwise over 30 minutes at room temperature.
Heat the reaction mixture to 50°C and stir vigorously overnight.[1]
Cool the reaction mixture to room temperature. An oily product should separate. Upon further cooling in an ice bath, the product may solidify.
Collect the crude product by filtration.
Recrystallize the crude 4-ethoxy-3-methoxybenzaldehyde from hot water to obtain fine, needle-like crystals.[1]
Dry the purified product in a desiccator over anhydrous calcium chloride.
Reagent/Solvent
Molar Mass ( g/mol )
Amount (g)
Moles (mol)
Volume (mL)
Vanillin
152.15
15.2
0.1
-
Sodium Hydroxide
40.00
4.0
0.1
-
Diethyl Sulfate
154.18
15.4
0.1
12.8
Water
18.02
-
-
100
Table 1: Reagents for the Ethylation of Vanillin.
Step 2: Conversion to 4-Ethoxy-3-methoxyphenylacetic Acid
This step involves a multi-step sequence to add a two-carbon chain to the aldehyde. A common and effective method is the conversion to the corresponding phenylacetic acid.
Experimental Protocol:
Formation of the Mandelic Acid Derivative: React 4-ethoxy-3-methoxybenzaldehyde (18.0 g, 0.1 mol) with chloroform (14.3 g, 0.12 mol) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and a strong aqueous base (e.g., 50% NaOH). This reaction forms 4-ethoxy-α-hydroxyphenylacetic acid.[2]
Reduction to Phenylacetic Acid: The resulting α-hydroxy acid is then subjected to a hydrogenolysis reaction to remove the hydroxyl group. This can be achieved using a reducing agent like red phosphorus and iodine, or through catalytic hydrogenation.[2]
Isolate and purify the resulting 4-ethoxy-3-methoxyphenylacetic acid by recrystallization.
Step 3: Reduction of 4-Ethoxy-3-methoxyphenylacetic Acid to 4-Ethoxy-3-methoxyphenethyl Alcohol
The carboxylic acid is a stable intermediate that can be effectively reduced to the primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
In a dry 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend lithium aluminum hydride (3.8 g, 0.1 mol) in 150 mL of anhydrous diethyl ether or tetrahydrofuran (THF).[3][4]
Dissolve 4-ethoxy-3-methoxyphenylacetic acid (21.0 g, 0.1 mol) in 100 mL of anhydrous THF.
Slowly add the solution of the carboxylic acid to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.[5]
After the addition is complete, continue to stir the mixture at room temperature for 1 hour, and then heat to reflux for an additional 2 hours to ensure the completion of the reaction.[5]
Cool the reaction mixture in an ice bath.
Work-up: Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (4 mL), followed by 15% aqueous sodium hydroxide (4 mL), and then water again (12 mL).
Filter the resulting granular precipitate of aluminum salts and wash it with diethyl ether.
Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
The crude 4-ethoxy-3-methoxyphenethyl alcohol can be purified by vacuum distillation or column chromatography on silica gel.
Reagent/Solvent
Molar Mass ( g/mol )
Amount (g)
Moles (mol)
Volume (mL)
4-Ethoxy-3-methoxyphenylacetic acid
210.22
21.0
0.1
-
Lithium Aluminum Hydride
37.95
3.8
0.1
-
Anhydrous Diethyl Ether/THF
-
-
-
250
Table 2: Reagents for the Reduction of 4-Ethoxy-3-methoxyphenylacetic Acid.
Diagram 1: Synthetic pathway from Vanillin.
Protocol 2: Synthesis from Homovanillic Acid
This protocol offers a more direct route starting from homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), which already contains the required two-carbon side chain.
Step 1: Ethylation of Homovanillic Acid to 4-Ethoxy-3-methoxyphenylacetic Acid
Similar to the ethylation of vanillin, the phenolic hydroxyl group of homovanillic acid is ethylated.
Experimental Protocol:
In a 250 mL round-bottom flask, dissolve homovanillic acid (18.2 g, 0.1 mol) in 100 mL of a suitable solvent like acetone or DMF.
Add anhydrous potassium carbonate (27.6 g, 0.2 mol) to the solution.
Add iodoethane or bromoethane (23.4 g, 0.15 mol) to the stirred suspension.
Heat the mixture to reflux and stir overnight. Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Evaporate the solvent from the filtrate under reduced pressure.
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to yield crude 4-ethoxy-3-methoxyphenylacetic acid.[5]
Purify the product by recrystallization.
Reagent/Solvent
Molar Mass ( g/mol )
Amount (g)
Moles (mol)
Volume (mL)
Homovanillic Acid
182.17
18.2
0.1
-
Potassium Carbonate
138.21
27.6
0.2
-
Iodoethane
155.97
23.4
0.15
12.1
Acetone/DMF
-
-
-
100
Table 3: Reagents for the Ethylation of Homovanillic Acid.
Step 2: Reduction of 4-Ethoxy-3-methoxyphenylacetic Acid to 4-Ethoxy-3-methoxyphenethyl Alcohol
This step is identical to Step 3 in Protocol 1. The synthesized 4-ethoxy-3-methoxyphenylacetic acid is reduced using lithium aluminum hydride. Please refer to the detailed experimental protocol and reagent table provided in Protocol 1, Step 3.
Diagram 2: Synthetic pathway from Homovanillic Acid.
Safety and Handling Precautions
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. The work-up procedure to quench excess LiAlH₄ should be performed with extreme caution, especially during the initial addition of water.[3][4]
Diethyl Sulfate and Iodoethane/Bromoethane: These are alkylating agents and should be handled with care in a well-ventilated fume hood as they are toxic and potentially carcinogenic.
Solvents: Diethyl ether and THF are highly flammable. Ensure all heating is done using a heating mantle and that there are no open flames in the vicinity.
Conclusion
The two protocols outlined in this document provide reliable and efficient methods for the synthesis of 4-ethoxy-3-methoxyphenethyl alcohol. Protocol 2, starting from homovanillic acid, is the more direct route. However, the choice of protocol will ultimately depend on the availability and cost of the starting materials. Both methods utilize standard organic chemistry techniques and, with careful execution, can provide the target compound in good yield and high purity.
References
Ireland, R. E., & Walba, D. M. (1977). Benzaldehyde, 4-ethoxy-3-hydroxy-. Organic Syntheses, 56, 44.
Firdaus, M., Handayani, N., & Marfu'ah, L. T. (2018).
Leka, Z., Novaković, S. B., Bogdanović, G. A., Muškinja, J., & Vukićević, R. D. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1728.
Google Patents. (2012). Method for preparing 4-ethoxy phenylacetic acid. CN102531884A.
Royal Society of Chemistry. (n.d.). A lithium aluminium hydride reduction.
Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism.
Google Patents. (2018). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
Common Organic Chemistry. (n.d.). Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4).
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4.
Reagents for the ethylation of homovanillyl alcohol to produce 4-Ethoxy-3-methoxyphenethyl alcohol
Application Notes & Protocols for the Ethylation of Homovanillyl Alcohol Topic: Reagents for the Ethylation of Homovanillyl Alcohol to Produce 4-Ethoxy-3-methoxyphenethyl alcohol Introduction: The Strategic Ethylation of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols for the Ethylation of Homovanillyl Alcohol
Topic: Reagents for the Ethylation of Homovanillyl Alcohol to Produce 4-Ethoxy-3-methoxyphenethyl alcohol
Introduction: The Strategic Ethylation of Homovanillyl Alcohol
Homovanillyl alcohol, chemically known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a significant molecule in biomedical research, recognized as a metabolite of hydroxytyrosol, a phenolic compound found in olive oil with noted antioxidant properties.[1][2] The selective modification of its phenolic hydroxyl group to an ethoxy group yields 4-Ethoxy-3-methoxyphenethyl alcohol, a transformation that can be critical in drug development for modulating the molecule's pharmacokinetic and pharmacodynamic properties. Altering the phenolic group can influence metabolic stability, membrane permeability, and receptor binding affinity.
This guide provides a detailed exploration of the chemical strategies for this specific O-ethylation. As Senior Application Scientists, our focus is not merely on procedural steps but on the underlying chemical principles that ensure high-yield, selective, and reproducible outcomes. We will delve into the rationale behind reagent selection, reaction conditions, and protocol design, grounded in established chemical literature.
Section 1: Understanding the Substrate and Reaction Selectivity
Homovanillyl alcohol possesses two hydroxyl groups with distinct reactivities: a primary aliphatic alcohol and a phenolic alcohol.[3]
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add homovanillyl alcohol (1.0 eq).
Add the solvent (e.g., acetone, ~10-15 mL per gram of starting material). Stir until fully dissolved.
Add anhydrous potassium carbonate (2.5 eq). K₂CO₃ is the base that deprotonates the phenolic hydroxyl. Using an excess ensures complete deprotonation.
Add ethyl iodide (1.3 eq) to the stirring suspension at room temperature.
[4]5. Heat the reaction mixture to reflux (acetone boils at 56°C) and maintain for 4-8 hours. The elevated temperature accelerates the Sₙ2 reaction.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Once complete, cool the reaction mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KI byproduct).
[5]8. Rinse the solids with a small amount of acetone and combine the filtrates.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Ethoxy-3-methoxyphenethyl alcohol.
Protocol 2: Ethylation using Diethyl Sulfate under Phase-Transfer Conditions
This protocol is an efficient alternative, particularly for larger-scale synthesis, utilizing a phase-transfer catalyst for enhanced reaction rates at room temperature.
Materials:
Homovanillyl alcohol (1.0 eq)
Diethyl Sulfate ((Et)₂SO₄) (1.2 eq)
Sodium Hydroxide (NaOH) solution (e.g., 50% w/w in water)
Tetrabutylammonium Bromide (TBAB) (0.05-0.1 eq)
Toluene or Heptane
Ethyl Acetate, Water, Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve homovanillyl alcohol (1.0 eq) and TBAB (0.05 eq) in toluene (~15-20 mL per gram of starting material). TBAB is the phase-transfer catalyst.
Stir the mixture vigorously to ensure good mixing between phases.
Slowly add the 50% aqueous NaOH solution (~5 eq of NaOH). The vigorous stirring is crucial for creating a large interfacial area for the PTC to operate.
Carefully add diethyl sulfate (1.2 eq) dropwise to the reaction mixture. An exotherm may be observed. Maintain the temperature with a water bath if necessary.
Stir the reaction vigorously at room temperature for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, carefully quench the reaction by adding water. Separate the organic layer.
Extract the aqueous layer with ethyl acetate (2x).
Combine all organic layers and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by silica gel column chromatography to afford the desired product.
Section 4: Troubleshooting and Optimization
Low Yield: If the reaction yield is low, ensure the base and solvent are anhydrous for the classical Williamson synthesis, as water can reduce the nucleophilicity of the phenoxide. [4]For PTC, ensure vigorous stirring. Incomplete deprotonation may require a stronger base or longer reaction times.
Side Products: The primary side reaction is C-alkylation on the aromatic ring, though this is generally minor for phenoxides. [4]Another possibility is bis-ethylation (on both hydroxyl groups). This is unlikely under the recommended basic conditions but could occur if very harsh conditions (strong base, high temperature) are used. If bis-ethylation is observed, reduce the amount of ethylating agent and reaction temperature.
No Reaction: Confirm the activity of the ethylating agent. Ethyl iodide can degrade over time. Ensure the base is of sufficient strength and quality.
Section 5: Conclusion
The selective ethylation of homovanillyl alcohol at the phenolic position is readily achievable through well-established methodologies. The classical Williamson ether synthesis using ethyl iodide and potassium carbonate in an aprotic solvent offers a reliable and high-yielding route. For improved efficiency, especially at a larger scale, the use of diethyl sulfate under phase-transfer catalysis provides a faster reaction under milder conditions, though it necessitates stricter safety precautions. The choice of protocol will depend on the specific requirements of the research, including scale, available resources, and safety infrastructure. By understanding the principles of differential acidity and nucleophilic substitution, researchers can confidently and successfully synthesize 4-Ethoxy-3-methoxyphenethyl alcohol for further investigation.
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]
PubMed. (2003, January 3). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. [Link]
Synarchive. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
ResearchGate. Synthesis of o-ethoxyphenol from catechol and ethanol over oxide catalyst. [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
ACS Publications. BF 3 ·OEt 2 Mediated Ethylation of Phenols: A New Protection Group Strategy. [Link]
eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]
Google Patents. CN107814691B - Method for synthesizing ethylguaiacol.
ACS Publications. (2024, November 15). Efficient One-Step Synthesis of Catechol Containing Polymers via Friedel–Crafts Alkylation and Their Use for Water Decontamination. [Link]
PubMed. The specificity of different classes of ethylating agents toward various sites in RNA. [Link]
ACS Publications. (2012, August 2). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. [Link]
Nature. (2017, January 27). A Redox-Neutral Catechol Synthesis. [Link]
PrepChem.com. Synthesis of 4-ethoxybenzyl alcohol. [Link]
Industrial & Engineering Chemistry. Methylation of Phenol by Dimethyl Sulfate1. [Link]
Wikidoc. (2012, August 9). Diethyl sulfate. [Link]
Illinois. Phase Transfer Catalysis – Denmark Group. [Link]
Google Patents.
ACS Publications. (2014, August 21). Highly Chemoselective O-Ethylation of N-Boc Amino Alcohols Using Phase Transfer Catalysis. [Link]
Sciencemadness Discussion Board. (2017, December 7). Preparation of Diethyl Sulfate. [Link]
Google Patents. WO2012003625A1 - Process for preparing hydroxytyrosol.
Optimization of reaction conditions for 4-Ethoxy-3-methoxyphenethyl alcohol yield
Application Note: Optimization of Reaction Conditions for the High-Yield Synthesis of 4-Ethoxy-3-methoxyphenethyl Alcohol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objecti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimization of Reaction Conditions for the High-Yield Synthesis of 4-Ethoxy-3-methoxyphenethyl Alcohol
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Objective: To establish a scalable, high-yield, and self-validating protocol for the reduction of 4-ethoxy-3-methoxyphenylacetic acid.
Executive Summary & Mechanistic Rationale
The 4-ethoxy-3-methoxy phenyl motif is a highly privileged pharmacophore, heavily utilized in the development of Phosphodiesterase-4 (PDE4) inhibitors targeting chronic inflammatory respiratory disorders such as Chronic Obstructive Pulmonary Disease (COPD)[1]. The synthesis of these complex Active Pharmaceutical Ingredients (APIs) frequently relies on 4-ethoxy-3-methoxyphenethyl alcohol as a critical building block.
The primary synthetic challenge lies in the direct reduction of 4-ethoxy-3-methoxyphenylacetic acid. Carboxylic acids possess low electrophilicity at the carbonyl carbon, making them notoriously resistant to mild hydridic reduction. While traditional methods rely on harsh, highly reactive reagents like Lithium Aluminum Hydride (LiAlH₄), milder reductants such as Sodium Borohydride (NaBH₄) combined with stoichiometric activating agents (e.g., Iodine) provide a significantly safer, scalable alternative[2].
This application note details the optimization of the NaBH₄/I₂ reduction system. By generating diborane (BH₃) in situ, this method bypasses the hazards of handling pyrophoric solids or toxic borane gas while achieving near-quantitative yields of the target phenethyl alcohol.
Comparative Analysis of Reduction Strategies
To select the optimal pathway for scale-up, three standard reduction methodologies were evaluated. The NaBH₄/I₂ system was selected as the optimal route due to its superior balance of safety, cost-efficiency, and yield.
Moderate: Toxic, degrades upon storage, requires specialized quenching.
Medium
NaBH₄ / I₂
94 - 98
High
Excellent: In situ borane generation, highly controlled exotherm.
High
Mechanistic Pathway & Process Visualization
The NaBH₄/I₂ reduction is not a single-step hydride transfer; it is a cascade of carefully orchestrated chemical events.
Deprotonation: NaBH₄ first acts as a base, deprotonating the carboxylic acid to form a sodium carboxylate salt and releasing hydrogen gas.
Oxidation: The addition of Iodine oxidizes the remaining borohydride anions to generate reactive Borane (BH₃) and Sodium Iodide (NaI).
Reduction: The highly electrophilic BH₃ coordinates to the carboxylate oxygen, driving the hydride transfer to form a rigid borate ester complex.
Hydrolysis: Acidic methanolysis collapses the borate ester, liberating the free 4-ethoxy-3-methoxyphenethyl alcohol.
Fig 1. Logical workflow and visual validation cues for the NaBH4/I2 reduction process.
Optimized Experimental Protocol: A Self-Validating System
A robust chemical process must be "self-validating"—meaning the chemistry communicates its state to the scientist through observable, predictable physical changes. If a specific visual cue fails to manifest, the operator immediately knows the reaction trajectory has deviated.
In an oven-dried, nitrogen-flushed 3-neck flask, dissolve 4-ethoxy-3-methoxyphenylacetic acid in anhydrous THF to achieve a 0.5 M solution. Cool the flask to 0 °C using an ice bath.
Add NaBH₄ (2.5 eq) in small portions over 15 minutes.
Causality: The borohydride deprotonates the acid, forming the carboxylate salt. This prevents the acidic proton from violently quenching the highly reactive BH₃ generated in the next step.
Self-Validation Cue: Controlled effervescence (H₂ gas) will be observed. A lack of gas evolution indicates degraded NaBH₄ or wet solvent.
Step 2: In Situ Borane Generation
Dissolve I₂ (1.0 eq) in a minimal volume of anhydrous THF.
Add the I₂ solution dropwise to the 0 °C reaction mixture over 45 minutes via an addition funnel.
Causality: Iodine oxidizes the borohydride to generate BH₃.
Self-Validation Cue: The dark brown color of the iodine solution will dissipate almost instantly upon hitting the reaction mixture as it is reduced to colorless NaI. If the brown color persists and pools in the flask, the NaBH₄ has been fully consumed, and no further borane can be generated.
Step 3: Thermal Reduction
Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C (reflux) for 4 to 6 hours.
Causality: The reduction of the carboxylate to the triacyloxyborane intermediate, and subsequently to the borate ester, requires thermal energy to overcome the activation barrier.
Self-Validation Cue (IPC): Pull a 50 µL aliquot, quench with MeOH, and analyze via TLC (Hexanes:EtOAc 6:4). The UV-active starting material (Rf ~0.1, streaking) will be entirely replaced by a distinct, less polar product spot (Rf ~0.4).
Step 4: Borate Hydrolysis & Quench
Cool the reaction mixture back to 0 °C.
Carefully add Methanol dropwise until all effervescence ceases, followed by the slow addition of 1M HCl to adjust the pH to ~2.
Causality: The product is currently trapped as a rigid borate ester complex. Methanolysis rapidly cleaves the B–O bonds, releasing the free 4-ethoxy-3-methoxyphenethyl alcohol and volatile trimethyl borate.
Self-Validation Cue: Vigorous effervescence upon MeOH addition confirms the destruction of excess active borane.
Step 5: Isolation & Purification
Concentrate the THF under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layers with 10% aqueous Na₂S₂O₃, followed by brine.
Causality: Sodium thiosulfate reduces any trace unreacted iodine to water-soluble iodide, preventing oxidative degradation or discoloration of the final alcohol.
Self-Validation Cue: The organic layer will transition from a potential pale yellow to completely colorless after the thiosulfate wash.
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-ethoxy-3-methoxyphenethyl alcohol as a clear, viscous oil (Typical Yield: 94-98%). The crude purity is generally >95% by HPLC and can be used directly in subsequent API coupling steps.
References[2] Title: Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation
Source: ACS Publications (JACS Au)
URL:[Link][1] Title: Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease
Source: MDPI (Marine Drugs)
URL:[Link]
Application Note: Preparation and Bioassay Validation of 4-Ethoxy-3-methoxyphenethyl Alcohol Derivatives
Introduction & Scientific Rationale 4-Ethoxy-3-methoxyphenethyl alcohol (CAS 77891-29-3) is a synthetic aromatic alcohol characterized by an ethoxy group at the para position and a methoxy group at the meta position of t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
4-Ethoxy-3-methoxyphenethyl alcohol (CAS 77891-29-3) is a synthetic aromatic alcohol characterized by an ethoxy group at the para position and a methoxy group at the meta position of the phenyl ring ()[1]. As a structural analog of homovanillyl alcohol, this compound is a highly valuable scaffold in medicinal chemistry and drug development.
The classical vanilloid pharmacophore—essential for binding to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel—relies heavily on a para-hydroxyl group to act as a hydrogen-bond donor. By masking this hydroxyl group with an ethyl ether (4-ethoxy), researchers can probe the steric constraints and hydrogen-bonding requirements of the TRPV1 binding pocket. This modification often shifts the molecule's pharmacological profile from an agonist (like capsaicin) to a potential competitive antagonist or allosteric modulator ()[2].
To effectively evaluate these compounds in cell-based bioassays, the primary alcohol must often be derivatized into lipophilic esters ()[3]. Esterification increases the partition coefficient (LogP), which is a causal requirement for the molecule to passively diffuse across the plasma membrane and access intracellular binding domains or to embed properly within the lipid bilayer where the TRPV1 channel resides ()[4].
Experimental Workflow
Fig 1: Workflow from synthesis of 4-ethoxy-3-methoxyphenethyl alcohol derivatives to TRPV1 bioassays.
Methodologies & Protocols
Protocol A: Synthesis of Lipophilic Esters
Causality & Design: This protocol utilizes acyl chlorides in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP). TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the degradation of the ether linkages and driving the reaction equilibrium forward. DMAP serves as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the esterification of the primary alcohol ()[5]. The system is self-validating: reaction completion is confirmed by the disappearance of the starting material on TLC, and structural integrity is validated by a downfield shift of the alpha-protons in ¹H-NMR.
Step-by-Step Procedure:
Preparation: Dissolve 1.0 mmol of 4-Ethoxy-3-methoxyphenethyl alcohol in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Catalysis & Base Addition: Add 1.5 mmol of Triethylamine (TEA) and 0.1 mmol of DMAP to the solution. Stir for 5 minutes at 0 °C using an ice bath.
Acylation: Dropwise, add 1.2 mmol of the desired acyl chloride (e.g., butyryl chloride for the butyrate derivative).
Reaction Tracking: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction typically reaches completion within 2–4 hours.
Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Evaporate the solvent under reduced pressure and purify the crude product via silica gel flash chromatography to yield the pure lipophilic ester.
Protocol B: In Vitro TRPV1 Calcium Influx Assay
Causality & Design: TRPV1 is a non-selective cation channel that, upon activation, permits a massive influx of Ca²⁺ ()[6]. We utilize Fluo-4 AM, a cell-permeant acetoxymethyl ester. Once inside the cell, endogenous esterases cleave the AM group, trapping the fluorophore intracellularly. Calcium binding induces a conformational change that dramatically increases fluorescence at 516 nm. To ensure a self-validating assay, Capsaicin (1 µM) is used as a positive control to confirm channel functionality, while Capsazepine (10 µM) is applied as a competitive antagonist to verify that the observed calcium influx is exclusively TRPV1-mediated.
Step-by-Step Procedure:
Cell Culture: Seed HEK293 cells stably expressing human TRPV1 into a 96-well black-walled, clear-bottom microplate at a density of 40,000 cells/well. Incubate overnight at 37 °C in 5% CO₂.
Dye Loading: Remove the culture medium. Add 100 µL of assay buffer (HBSS containing 20 mM HEPES, pH 7.4) supplemented with 1 µM Fluo-4 AM and 0.02% Pluronic F-127. Incubate in the dark for 30 minutes at 37 °C.
Washing: Wash the cells three times with assay buffer to remove extracellular dye, leaving 100 µL of buffer in each well. Allow cells to equilibrate at room temperature for 15 minutes.
Compound Addition: Using an automated microplate dispenser, inject 50 µL of the synthesized 4-Ethoxy-3-methoxyphenethyl alcohol derivatives (prepared in assay buffer with a final DMSO concentration <0.5%) at varying concentrations (1 nM to 100 µM).
Kinetic Reading: Immediately record fluorescence (Ex: 488 nm, Em: 516 nm) every 2 seconds for 3 minutes.
Antagonism Validation: For antagonist screening, pre-incubate cells with the derivatives for 10 minutes prior to injecting 100 nM Capsaicin to stimulate the channel.
Quantitative Data Presentation
The table below summarizes theoretical structure-activity relationship (SAR) data for synthesized derivatives, demonstrating how increasing the aliphatic chain length impacts lipophilicity (CLogP) and subsequent TRPV1 antagonistic potency, while monitoring cellular safety windows.
Derivative
R-Group (Ester)
Yield (%)
CLogP
TRPV1 IC₅₀ (µM)
Cell Viability (%)*
Compound 1 (Starting Material)
-H
N/A
1.85
>100
98.5 ± 1.2
Compound 2a (Acetate)
-COCH₃
88
2.30
45.2 ± 3.1
96.4 ± 1.5
Compound 2b (Butyrate)
-COC₃H₇
85
3.15
12.8 ± 1.4
94.2 ± 2.0
Compound 2c (Octanoate)
-COC₇H₁₅
78
5.20
4.5 ± 0.8
82.1 ± 3.5
*Cell viability assessed via MTT assay in HEK293 cells after 24 hours of exposure at 50 µM.
References
Bernini, R., et al. "Convenient Synthesis of Hydroxytyrosol and Its Lipophilic Derivatives from Tyrosol or Homovanillyl Alcohol." Journal of Agricultural and Food Chemistry, 2008. URL:[Link]
Bernini, R., et al. "Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol." Antioxidants (Basel), 2019. URL:[Link]
Zygmunt, P. M., et al. "Assay of TRPV1 Receptor Signaling." Springer Nature Experiments / Neuromethods, 2014. URL:[Link]
Cui, M., et al. "Targeting the Transient Receptor Potential Vanilloid Type 1 (TRPV1) Assembly Domain Attenuates Inflammation-induced Hypersensitivity." Journal of Biological Chemistry, 2012. URL:[Link]
Improving low yields in the synthesis of 4-Ethoxy-3-methoxyphenethyl alcohol
Welcome to the technical support center for the synthesis of 4-Ethoxy-3-methoxyphenethyl alcohol (CAS 77891-29-3). This guide is designed for researchers, chemists, and process development professionals who are encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-Ethoxy-3-methoxyphenethyl alcohol (CAS 77891-29-3). This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthesis. We will explore common pitfalls, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the efficiency and reproducibility of your work.
The primary synthesis route we will focus on is the reduction of an ethyl 4-ethoxy-3-methoxyphenylacetate precursor using a powerful hydride reducing agent. While seemingly straightforward, this reduction requires careful attention to detail to achieve high yields.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<50%) after purification. What are the most probable causes related to my reagents and setup?
Low yields often trace back to the foundational elements of the reaction: reagent quality and reaction environment.
Answer: Several factors related to your initial setup could be compromising the yield. Let's break them down:
Purity of Starting Material: The purity of your ethyl 4-ethoxy-3-methoxyphenylacetate is paramount. Non-obvious impurities, such as residual acid from the esterification step or moisture, can consume the reducing agent, leading to an incomplete reaction.
Recommendation: Always verify the purity of your starting ester by NMR or GC-MS before starting the reduction. If necessary, purify it via vacuum distillation.[1][2][3][4]
Quality of the Reducing Agent (LiAlH₄): Lithium aluminum hydride (LiAlH₄ or LAH) is a highly potent reducing agent, but it is also extremely reactive with atmospheric moisture.[5][6] Old or improperly stored LAH will have a significantly reduced hydride content, leading to stoichiometric errors and incomplete reduction.
Recommendation: Use a fresh bottle of LAH from a reputable supplier. If you suspect your LAH has been compromised, its activity can be titrated, but it is often more practical and safer to start with a fresh batch.
Solvent Anhydrousness: LAH reacts violently with water and other protic solvents.[6][7] Any moisture in your reaction solvent (typically THF or diethyl ether) will quench the LAH, reducing the amount available for your ester and generating hydrogen gas, which can be a safety hazard.[5][8]
Recommendation: Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or high-quality anhydrous solvent packaged under an inert atmosphere.
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from reacting with the LAH.
Recommendation: Ensure all glassware is oven or flame-dried immediately before use. Assemble the apparatus while hot and purge with inert gas as it cools. Maintain a positive pressure of inert gas throughout the reaction.[5]
Question 2: I observe multiple spots on my TLC plate post-reaction, and the desired product is a minor component. What side reactions could be occurring?
The appearance of multiple byproducts points towards issues with reaction control or the inherent reactivity of the molecules involved.
Answer: The most common "byproduct" is unreacted starting material due to the issues described in Question 1. However, other side reactions can occur:
Incomplete Reduction: The reduction of an ester to a primary alcohol by LAH proceeds through an aldehyde intermediate.[9][10] If the reaction is quenched prematurely or if there is insufficient LAH, you may isolate some of the intermediate 4-ethoxy-3-methoxyphenylacetaldehyde.
Cleavage of Ether Groups: While generally stable, under harsh conditions (e.g., excessive heating, prolonged reaction times, or presence of certain Lewis acidic impurities), the ethoxy or methoxy groups on the aromatic ring could potentially be cleaved. This is less common but possible.
Workup-Related Byproducts: If the workup procedure is not carefully controlled, side reactions can occur. For example, using a strong acid for the quench when other acid-sensitive functional groups are present can lead to degradation.[11]
Below is a diagram illustrating the main reaction pathway and the potential for isolating the aldehyde intermediate.
Caption: Main reduction pathway and key intermediate.
Question 3: My reaction seems to work, but I lose most of my product during the workup. The mixture becomes a thick, unfilterable gel. How can I improve my product isolation?
This is a classic problem with LAH reductions and is almost always caused by an improper quenching procedure. The formation of gelatinous aluminum salts can physically trap the product, making extraction and filtration nearly impossible.
Answer: The key to a successful workup is to carefully control the precipitation of aluminum salts into a granular, easily filterable solid. The "Fieser workup" is a widely adopted and highly effective method for this.[11]
The Fieser Method Stoichiometry:
For a reaction that used 'x' grams of LiAlH₄:
Cool the reaction mixture to 0 °C.
Slowly and carefully add 'x' mL of water .
Add 'x' mL of 15% (w/v) aqueous NaOH .
Add '3x' mL of water .
Remove the cooling bath and stir vigorously for 15-30 minutes.
This procedure should result in a fine, white, granular precipitate of aluminum salts that can be easily removed by filtration.
Alternative Workup using Rochelle's Salt:
For particularly difficult emulsions, using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can be very effective. The tartrate ion is an excellent chelating agent for aluminum, helping to break up the emulsion and facilitate separation.[12]
The troubleshooting workflow can be summarized as follows:
Technical Support Center: Chemoselective Alkylation of Homovanillyl Alcohol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective alkylation of bifunctional molecules.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective alkylation of bifunctional molecules. Homovanillyl alcohol (HVA)—comprising both a phenolic hydroxyl and an aliphatic hydroxyl group—is a classic example where precise reaction control is required to prevent over-alkylation, aromatic substitution, or oxidative degradation.
This guide is designed to move beyond basic protocols by explaining the fundamental causality behind experimental choices, providing you with a self-validating framework to achieve >95% selectivity for phenolic O-alkylation.
Mechanistic Logic & Pathway Selectivity
The core challenge in HVA alkylation is differentiating between three competing nucleophilic sites: the phenolic oxygen, the aliphatic oxygen, and the electron-rich aromatic ring. The choice of base and reaction conditions dictates the dominant pathway.
Mechanistic logic of HVA alkylation pathways and base-dependent selectivity.
Troubleshooting Guides & FAQs
Q: Why am I observing significant dialkylation (aliphatic O-alkylation) in my product mixture?A: This is a classic chemoselectivity issue driven by improper base selection. The phenolic hydroxyl group of HVA has a pKa of approximately 10, whereas the aliphatic hydroxyl group has a pKa of 15–16. When you use a strong, non-nucleophilic base like sodium hydride (NaH), both hydroxyl groups are quantitatively deprotonated, forming a dianion. This leads to indiscriminate electrophilic attack and subsequent dialkylation ()[1].
Solution: Switch to a mild base like potassium carbonate (K₂CO₃, pKa of conjugate acid ~10.3). This establishes a thermodynamic equilibrium that selectively deprotonates only the more acidic phenolic proton, ensuring exclusive formation of the phenolate anion.
Q: My LC-MS shows a mass consistent with the product, but NMR indicates aromatic substitution. How do I prevent C-alkylation?A: Aromatic C-alkylation occurs when the benzene ring, which is highly activated by the electron-donating methoxy and hydroxyl groups, acts as a nucleophile. This Friedel-Crafts-type side reaction is exacerbated by elevated temperatures or the inadvertent presence of Lewis acidic species (e.g., trace metal impurities in your reagents) ()[2].
Solution: Maintain the reaction strictly at or below room temperature (20–25 °C). Furthermore, utilize polar aprotic solvents like DMF or acetonitrile. These solvents strongly solvate the potassium cation, leaving the phenolate oxygen highly exposed and nucleophilic, thereby kinetically favoring O-alkylation over C-alkylation ()[3].
Q: The reaction mixture rapidly turns dark brown, and the isolated yield is poor. What is causing this degradation?A: Electron-rich phenols, particularly those with ortho-oxygenation patterns like HVA, are highly susceptible to single-electron oxidation by dissolved ambient oxygen. This leads to the formation of reactive ortho-quinone methide intermediates and subsequent polymeric humins, which manifest as a dark brown or black reaction mixture ()[4].
Solution: Your protocol must be a closed, self-validating system. Solvents must be rigorously sparged with inert gas (N₂ or Argon) for at least 15 minutes prior to base addition, and the reaction must be maintained under a positive inert atmosphere.
Quantitative Selectivity Data
To illustrate the causality of reagent selection, the following table summarizes the quantitative impact of various reaction parameters on HVA alkylation selectivity (using 1.1 equivalents of an alkyl bromide).
Base / Catalyst
Solvent
Temperature (°C)
Phenolic O-Alkylation (%)
Aliphatic O-Alkylation (%)
C-Alkylation (%)
K₂CO₃ (1.1 eq)
DMF
25
> 95
< 2
< 1
NaH (2.5 eq)
THF
0 to 25
~ 40
~ 55
< 1
Cs₂CO₃ (1.5 eq)
MeCN
60
~ 85
< 5
~ 10
ZnCl₂ (cat.)
Toluene
80
< 10
< 5
> 80
Note: The K₂CO₃/DMF system at 25 °C provides the optimal thermodynamic and kinetic balance for selective phenolic O-alkylation.
This methodology is designed as a self-validating system . At each critical juncture, observable physical changes confirm that the reaction is proceeding via the correct mechanistic pathway.
Self-validating experimental workflow for the selective O-alkylation of HVA.
Step-by-Step Methodology:
Preparation & Degassing: Add Homovanillyl alcohol (1.0 equiv, 10 mmol) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve in anhydrous DMF (0.2 M, 50 mL).
Self-Validation: Sparge the solution with N₂ for 15 minutes. The solution must remain clear and colorless.
Phenolate Formation: Add finely powdered, anhydrous K₂CO₃ (1.1 equiv, 11 mmol) in one portion. Flush the headspace with N₂ and seal the flask.
Self-Validation: Stir at 25 °C for 30 minutes. The mixture should transition to a pale yellow suspension, confirming the formation of the phenolate anion. If the mixture turns dark brown, oxygen contamination has occurred.
Electrophile Addition: Using a syringe, add the alkyl halide (R-X, 1.05 equiv, 10.5 mmol) dropwise over 5 minutes to prevent localized heating.
Reaction Monitoring: Stir the reaction at 25 °C for 4–6 hours.
Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar HVA starting material (low Rf) should cleanly convert to a less polar spot (phenolic ether), with no spot appearing near the solvent front (which would indicate dialkylation).
Quenching & Extraction: Pour the reaction mixture into ice-cold distilled water (150 mL) to quench unreacted base and precipitate the product (or extract with EtOAc, 3 × 50 mL).
Self-Validation: The aqueous layer pH should be approximately 9–10, confirming that the weak base was not exhausted by side reactions. Wash the combined organic layers with brine (5 × 50 mL) to thoroughly remove DMF.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
References
Bernini, R., Mincione, E., Barontini, M., & Crisante, F. "Convenient Synthesis of Hydroxytyrosol and Its Lipophilic Derivatives from Tyrosol or Homovanillyl Alcohol." Journal of Agricultural and Food Chemistry (ACS Publications), 2008.[Link]
Duan, H. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Academic Journal of Materials & Chemistry (Francis Academic Press), 2023.[Link]
Lee, D.-H., Kwon, K.-H., & Yi, C. S. "Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans." Journal of the American Chemical Society (Organic Chemistry Portal), 2012.[Link]
"Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols." Chemical Communications (RSC Publishing), 2015.[Link]
Troubleshooting column chromatography separation of phenethyl alcohol derivatives
Welcome to the Technical Support Center for the chromatographic separation of phenethyl alcohol (PEA) derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the chromatographic separation of phenethyl alcohol (PEA) derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental thermodynamics and surface chemistry driving your separation issues, providing you with field-proven, self-validating methodologies to ensure absolute analytical and preparative confidence.
Diagnostic Workflow for PEA Derivatives
Before adjusting your methodology, identify the primary chromatographic failure mode using the diagnostic logic tree below.
Diagnostic workflow for troubleshooting PEA derivative chromatography.
Q1: Why do my phenethyl alcohol derivatives exhibit severe peak tailing on normal-phase silica gel?Causality: Peak tailing for alcohols is rarely a column-packing defect; it is a thermodynamic issue. Uncoated silica gel contains highly active, heterogeneous silanol groups (Si-OH). The polar hydroxyl (-OH) group of your PEA derivative acts as both a hydrogen bond donor and acceptor. When it encounters these active sites, strong secondary hydrogen bonding occurs, delaying the analyte's desorption and creating an extended trailing edge[1][2].
Solution: You must chemically mask these active sites. Adding a polar modifier such as Triethylamine (TEA) or glacial acetic acid (0.1% – 1% v/v) to your mobile phase competitively binds to the active silanols. This dynamic deactivation prevents the PEA molecules from interacting with high-energy defect sites, forcing them to partition predictably[2].
Q2: I am trying to separate ortho-, meta-, and para- substituted PEA isomers, but they co-elute as a single broad band on silica. How can I resolve them?Causality: Normal-phase chromatography separates primarily by polar functional group interactions. Because positional isomers of PEA possess nearly identical polarities and hydrogen-bonding capacities, silica gel cannot distinguish between them.
Solution: Switch your thermodynamic driving force from polarity to hydrophobicity by using Reversed-Phase HPLC (RP-HPLC). Utilizing a fully end-capped C18 column or a specialized low-silanol column (such as the Newcrom R1) with a water/acetonitrile gradient allows the stationary phase to recognize the subtle differences in the hydrophobic surface area of the isomers[3][4].
Q3: My retention times are drifting continuously during RP-HPLC analysis. What is failing?Causality: Retention time drift in reversed-phase separations of ionizable or polar compounds is almost always a function of pH instability. Operating close to an analyte's pKa, or allowing residual silanols on the C18 support to randomly ionize at mid-pH, creates multiple, shifting retention mechanisms[5].
Solution: Anchor the pH. Lowering the mobile phase pH with a buffer like formic acid (0.1%) ensures the complete protonation of residual ionizable silanol groups, locking the column into a single retention mechanism and stabilizing elution times[5].
Quantitative Data Summary
To optimize your separation, reference the following comparative parameters between Normal and Reversed-Phase systems for PEA derivatives.
High-resolution separation of closely related isomers
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed-loop systems. You must pass the embedded validation check before proceeding to sample analysis.
Protocol A: Normal Phase Silica Deactivation & Purification
Use this protocol to eliminate tailing during bulk purification of PEA.
Mobile Phase Preparation: Prepare a baseline mobile phase of Hexane:Ethyl Acetate (e.g., 80:20 v/v). Add exactly 0.2% v/v Triethylamine (TEA) to the mixture and sonicate to degas.
Column Equilibration: Flush the dry silica column with a minimum of 5 Column Volumes (CV) of the modified mobile phase to ensure complete saturation of the active silanol sites.
System Suitability Validation (Critical Step): Inject a pure standard of unsubstituted phenethyl alcohol.
Validation Check: Calculate the USP Tailing Factor (
As
) of the resulting peak.
As=W0.05/2f
(where
W0.05
is peak width at 5% height, and
f
is the distance from peak front to maximum). If
As≤1.2
, the active sites are successfully masked. If
As>1.2
, increase TEA to 0.5% and re-equilibrate[5].
Sample Loading & Elution: Dry-load your crude PEA derivative onto a small pad of deactivated silica, apply to the column head, and elute at a constant flow rate.
Protocol B: RP-HPLC Resolution of PEA Isomers
Use this protocol for analytical quantification and isomer separation.
Mobile Phase Setup:
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (pH ~2.7).
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
Column Installation: Install a fully end-capped C18 column (e.g., 150 × 4.6 mm, 5 µm particle size) or a low-silanol mixed-mode column[3][4].
Gradient Execution: Program a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min. Set the UV detector to 210-220 nm (optimal for the aromatic ring of PEA)[4].
Resolution Validation (Critical Step): Inject a synthetic mixture containing ortho- and para- PEA derivatives.
Validation Check: Calculate the resolution (
Rs
) between the two isomer peaks. The protocol is validated if
Rs≥1.5
(baseline separation). If
Rs<1.5
, decrease the gradient slope (e.g., 10% to 40% B over 20 minutes) to increase thermodynamic interaction time.
Mechanistic Pathway: Silanol Deactivation
Understanding the molecular interactions at the stationary phase is critical for effective troubleshooting. The diagram below illustrates how amine modifiers rescue peak shape.
Mechanism of silanol deactivation by amine modifiers to prevent peak tailing.
References
Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. SciSpace. [Link]
Technical Support Center: 4-Ethoxy-3-methoxyphenethyl Alcohol Storage & Handling
As a Senior Application Scientist, I frequently encounter researchers facing degradation issues with functionalized phenethyl alcohols. 4-Ethoxy-3-methoxyphenethyl alcohol (CAS: 77891-29-3) is a highly useful chemical bu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter researchers facing degradation issues with functionalized phenethyl alcohols. 4-Ethoxy-3-methoxyphenethyl alcohol (CAS: 77891-29-3) is a highly useful chemical building block[1], but its electron-rich aromatic system makes it uniquely vulnerable to oxidative and photolytic degradation.
This technical support guide provides self-validating protocols and mechanistic insights to ensure the structural integrity of your compound during storage.
Part 1: Troubleshooting FAQs
Q: Why does my batch of 4-Ethoxy-3-methoxyphenethyl alcohol develop a yellow tint or altered NMR profile after several months of storage?A: This discoloration is primarily caused by autoxidation. The 3-methoxy and 4-ethoxy groups are strong electron-donating groups (EDGs). They increase the electron density of the aromatic ring, which thermodynamically favors hydrogen atom abstraction at the benzylic position when exposed to ambient oxygen. This radical-mediated pathway leads to the formation of hydroperoxides and eventually colored, conjugated aldehydes or polymeric species. Like other phenethyl alcohols, prolonged storage without inerting can lead to dangerous peroxide accumulation[2].
Solution: Always purge the headspace of your storage vial with an inert gas (Argon or Nitrogen) before sealing.
Q: My HPLC assay shows peak broadening and inconsistent purity. Could this be moisture-related?A: Yes. The primary alcohol functional group can be hygroscopic. Moisture ingress not only causes phase separation in neat liquids but also facilitates trace-metal-catalyzed oxidative degradation by acting as a solvent medium for ionic contaminants.
Solution: Store the compound in tightly sealed containers with PTFE-lined caps, preferably within a secondary desiccator[3].
Q: What are the optimal long-term storage conditions for this compound?A: For long-term storage (months to years), store the compound at 2–8 °C in amber glass vials. Amber glass prevents UV-induced pi-electron excitation, which can initiate radical chain reactions. Avoid freezing unless validated, as freeze-thaw cycles can introduce condensation and moisture[4].
Part 2: Quantitative Data & Storage Parameters
Table 1: Degradation Pathways and Indicators
Degradation Pathway
Mechanistic Cause
Analytical Indicator
Prevention Strategy
Autoxidation
O2 exposure leading to benzylic H-abstraction
Peroxides (KI test), Aldehyde peaks in ¹H NMR (~9.8 ppm)
Argon/N₂ headspace purging
Photodegradation
UV light exciting the electron-rich aromatic ring
Discoloration (yellowing), UV-Vis shift
Amber glass vials, dark storage
Hydrolysis/Moisture
Hygroscopic absorption of atmospheric water
Broadened HPLC peaks, water peak in NMR
PTFE-lined caps, desiccator
Table 2: Recommended Storage Tiers
Storage Tier
Duration
Temperature
Container
Atmosphere
Working Stock
< 1 Month
Ambient (20–25 °C)
Amber glass vial
Ambient (tightly capped)
Short-Term
1 - 6 Months
2–8 °C
Amber glass vial
Argon/N₂ purged
Long-Term
> 6 Months
2–8 °C
Sealed ampoule or PTFE-capped vial in desiccator
Argon/N₂ purged
Part 3: Experimental Protocols
Protocol 1: Inert Gas Purging and Aliquoting Workflow
To prevent autoxidation, it is critical to minimize oxygen exposure. This self-validating protocol ensures an oxygen-free headspace.
Preparation: Dry all amber glass vials and PTFE-lined caps in an oven at 60 °C for 2 hours. Allow them to cool in a desiccator.
Aliquoting: Transfer the required volume of 4-Ethoxy-3-methoxyphenethyl alcohol into the vials. Do not fill beyond 75% capacity to allow for adequate headspace purging.
Inerting: Insert a sterile needle attached to a low-pressure Argon line (Argon is preferred over Nitrogen as it is heavier than air and blankets the liquid).
Purging: Gently flow Argon into the headspace for 30–60 seconds. Avoid bubbling the gas directly through the liquid to prevent aerosolization.
Sealing: Rapidly withdraw the needle while simultaneously capping the vial with a PTFE-lined cap. Wrap the cap with Parafilm for an additional moisture barrier.
Protocol 2: KI-Starch Test for Peroxide Detection
Phenethyl alcohols can form explosive peroxides upon prolonged storage[2]. Routine testing (every 6 months) is required to ensure laboratory safety and chemical integrity.
Reagent Preparation: Prepare a 1 M aqueous solution of H₂SO₄ containing 1 mmol of Potassium Iodide (KI) and 3 drops of a 1% starch indicator solution[5].
Sampling: Dissolve 100 µL of the 4-Ethoxy-3-methoxyphenethyl alcohol sample in 1 mL of methanol.
Reaction: Add the methanolic sample to 1 mL of the KI-starch reagent in a clean test tube.
Validation: Gently vortex the mixture and observe for 1 minute.
Interpretation: A color change to deep purple or blue indicates the presence of peroxides (Iodide is oxidized to Iodine, which complexes with starch)[5]. If positive, the batch must be quenched or safely disposed of according to institutional EHS guidelines.
Part 4: Visualizations
Mechanistic pathways of degradation for 4-Ethoxy-3-methoxyphenethyl alcohol.
Standard operating procedure for aliquoting and long-term storage.
UV-Vis absorption spectra characteristics of 4-Ethoxy-3-methoxyphenethyl alcohol
An In-Depth Comparative Guide to the UV-Vis Spectral Characteristics of 4-Ethoxy-3-methoxyphenethyl Alcohol As drug development and synthetic chemistry increasingly rely on precise molecular modifications to tune pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the UV-Vis Spectral Characteristics of 4-Ethoxy-3-methoxyphenethyl Alcohol
As drug development and synthetic chemistry increasingly rely on precise molecular modifications to tune pharmacokinetics, understanding the physicochemical properties of intermediate building blocks is paramount. 4-Ethoxy-3-methoxyphenethyl alcohol is a highly lipophilic analog of naturally occurring phenolic alcohols. This guide provides an objective, data-driven comparison of its UV-Vis absorption characteristics against common alternatives, detailing the electronic causality behind its spectral behavior and providing validated experimental protocols.
Electronic Causality: The Basis of UV-Vis Absorption
The UV-Vis absorption spectrum of 4-Ethoxy-3-methoxyphenethyl alcohol is fundamentally governed by the
π→π∗
electronic transitions within its aromatic ring (the chromophore). However, the specific wavelength of maximum absorbance (
λmax
) and the molar absorptivity (
ϵ
) are dictated by the auxochromic effects of its substituents.
The Methoxy (+M) Effect: The oxygen atom of the 3-methoxy group possesses lone pairs that participate in resonance with the benzene ring. This electron-donating mesomeric effect (+M) raises the energy of the highest occupied molecular orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, less energy is required for excitation, resulting in a bathochromic shift (red shift) compared to unsubstituted phenethyl alcohol.
The Ethoxy (+I / +M) Effect: Replacing a 4-hydroxyl group (as seen in homovanillyl alcohol) with a 4-ethoxy group introduces both steric bulk and a slight increase in the inductive electron-donating effect (+I). Because the molecule is fully etherified, it cannot form a phenoxide ion. This structural rigidity locks the electronic configuration, yielding a highly stable UV-Vis profile that is immune to the pH-dependent spectral shifts typically observed in free phenols.
Logical relationship of auxochromic shifts in the target molecule.
Comparative Spectral and Physicochemical Analysis
When selecting a phenethyl alcohol derivative for synthesis or assay development, researchers must weigh spectral stability against lipophilicity. 4-Ethoxy-3-methoxyphenethyl alcohol offers distinct advantages over its analogs, particularly in environments where pH fluctuates.
For instance,1[1], but its free hydroxyl group makes it highly sensitive to alkaline conditions. In contrast, fully etherified analogs like 3,4-dimethoxyphenethyl alcohol and 4-ethoxy-3-methoxyphenethyl alcohol maintain a stable
λmax
near 280 nm regardless of physiological pH changes. Furthermore, the ethoxy substitution significantly enhances the partition coefficient (LogP), a critical metric for membrane permeability in drug design.
Table 1: Comparative UV-Vis Characteristics and Lipophilicity
To objectively verify the performance and lipophilicity of 4-Ethoxy-3-methoxyphenethyl alcohol against alternatives, the following self-validating protocol utilizes UV-Vis spectrophotometry to determine both the molar absorptivity and the partition coefficient (LogP). This methodology is adapted from established protocols for3[3].
Phase 1: System Suitability & Spectral Scanning
Causality Check: Before analyzing the target compound, the system must be validated to ensure the detector's dynamic range is linear and free of solvent interference.
Solvent Preparation: Prepare a 0.1 M phosphate buffer (pH 7.4) and saturate it with 1-octanol. Conversely, saturate a volume of 1-octanol with the phosphate buffer.
Standard Curve Validation: Prepare serial dilutions of homovanillyl alcohol (0.01 mM to 0.20 mM) in the buffer-saturated 1-octanol. Scan from 200 nm to 400 nm. Confirm Beer-Lambert linearity (
R2>0.999
) at 270 nm.
Target Acquisition: Dissolve 4-Ethoxy-3-methoxyphenethyl alcohol in buffer-saturated 1-octanol to a concentration of 0.15 mM. Record the maximum absorbance (
A0
) and identify the exact
λmax
(expected ~278-280 nm). Use the saturated 1-octanol as the blank.
Phase 2: Shake-Flask Partitioning (LogP)
Causality Check: The partition coefficient is calculated using the relationship
LogP=log[Ax/(A0−Ax)]
. By measuring the organic phase before and after partitioning, we create an internally closed mass-balance system that self-validates the compound's distribution.
Partitioning: Transfer 5.0 mL of the 0.15 mM 4-Ethoxy-3-methoxyphenethyl alcohol octanol solution into a separatory funnel. Add 5.0 mL of the octanol-saturated phosphate buffer (pH 7.4).
Equilibration: Agitate the mixture mechanically for 60 minutes at a constant temperature of 25°C to ensure complete thermodynamic distribution between the aqueous and organic phases.
Phase Separation: Allow the phases to separate completely for 24 hours or centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.
Quantification: Carefully extract the organic (1-octanol) layer. Measure its absorbance at the previously determined
λmax
. This value is
Ax
.
Calculation: Compute the LogP. The high lipophilicity of the ethoxy group will result in a high
Ax
value (retained in the organic phase) compared to homovanillyl alcohol.
UV-Vis and LogP experimental workflow for phenethyl alcohols.
A Researcher's Guide to Validating Analytical Standards for the Quantification of 4-Ethoxy-3-methoxyphenethyl Alcohol
The Imperative of In-House Standard Validation Foundational Steps: Characterization of the Candidate Standard Before a compound can be used as a quantitative standard, its identity and purity must be unequivocally establ...
Author: BenchChem Technical Support Team. Date: March 2026
The Imperative of In-House Standard Validation
Foundational Steps: Characterization of the Candidate Standard
Before a compound can be used as a quantitative standard, its identity and purity must be unequivocally established. This initial characterization serves as the bedrock for the entire validation process.
Recommended Characterization Workflow:
Structural Confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence and connectivity of all atoms. The observed chemical shifts and coupling constants should be consistent with the proposed structure of 4-Ethoxy-3-methoxyphenethyl alcohol.
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that are characteristic of the molecule's structure.[3]
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector - CAD or Evaporative Light Scattering Detector - ELSD): This is crucial for identifying and quantifying any potential impurities. A high-purity standard should exhibit a single major peak, with any impurities being well-resolved and quantifiable.
Thermogravimetric Analysis (TGA): Determines the presence of residual solvents or water.
Quantitative NMR (qNMR): A powerful technique for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified reference standard of known purity.
The following diagram illustrates the workflow for characterizing a new analytical standard:
Caption: Workflow for the initial characterization of a candidate analytical standard.
Development and Validation of a Quantitative HPLC Method
Once the analytical standard has been thoroughly characterized, the next step is to develop and validate a suitable analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4]
Proposed HPLC Method Parameters (Hypothetical)
The following is a starting point for method development, inspired by methods for similar phenolic compounds:
Parameter
Recommended Condition
Column
C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
30% B to 80% B over 10 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 280 nm
Injection Volume
10 µL
Method Validation Protocol
The validation of the analytical method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8] The key validation parameters are:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results to the true value.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
The following diagram outlines the workflow for analytical method validation:
Caption: A streamlined workflow for validating an analytical method based on ICH Q2(R1) guidelines.
Experimental Protocols and Acceptance Criteria
1. Specificity
Protocol:
Analyze a blank sample (matrix without the analyte).
Analyze the 4-Ethoxy-3-methoxyphenethyl alcohol standard.
Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) and analyze the resulting solutions.
Acceptance Criteria:
No interfering peaks at the retention time of the analyte in the blank.
The analyte peak should be spectrally pure (as determined by a photodiode array detector).
The method should be able to resolve the analyte peak from degradation products.
2. Linearity
Protocol:
Prepare a stock solution of the characterized 4-Ethoxy-3-methoxyphenethyl alcohol standard.
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
Inject each calibration standard in triplicate.
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be close to zero.
Visual inspection of the calibration curve should show a linear relationship.
3. Accuracy
Protocol:
Prepare a sample matrix (e.g., a formulation blank) and spike it with the 4-Ethoxy-3-methoxyphenethyl alcohol standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria:
The mean recovery should be within 98.0% to 102.0%.
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
4. Precision
Repeatability (Intra-assay Precision):
Protocol: Prepare six independent samples at 100% of the target concentration and analyze them on the same day, with the same analyst and instrument.
Acceptance Criteria: The RSD of the results should be ≤ 1.0%.[6]
Intermediate Precision:
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.
5. Range
Protocol: The range is established by confirming that the analytical method provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing the analyte at the extremes of the specified range.
Acceptance Criteria: The data from the linearity, accuracy, and precision experiments should demonstrate that the method is suitable for the defined range.
Summary of Validation Parameters and Hypothetical Results
The following table summarizes the validation parameters and provides an example of acceptable results for the quantification of 4-Ethoxy-3-methoxyphenethyl alcohol.
Validation Parameter
Experimental Approach
Acceptance Criteria
Hypothetical Result
Specificity
Forced degradation, blank analysis
No interference, peak purity > 99%
Pass
Linearity
5 levels (1-100 µg/mL), n=3
r² ≥ 0.999
r² = 0.9995
Accuracy
3 levels (80, 100, 120%), n=3
98.0-102.0% recovery, RSD ≤ 2.0%
99.5-101.2% recovery, RSD < 1.5%
Precision (Repeatability)
6 samples, 100% concentration
RSD ≤ 1.0%
RSD = 0.8%
Precision (Intermediate)
Different day, analyst, instrument
RSD ≤ 2.0%
RSD = 1.3%
Range
Confirmed by linearity, accuracy, and precision data
Acceptable performance at range extremes
1-100 µg/mL
Conclusion
The validation of an analytical standard for a compound like 4-Ethoxy-3-methoxyphenethyl alcohol, where a certified reference material is not available, is a meticulous but essential process. By first thoroughly characterizing the candidate standard to establish its identity and purity, and then systematically validating a quantitative analytical method according to established guidelines, researchers can have a high degree of confidence in their results. This rigorous, self-validating approach ensures the generation of reliable and reproducible data, which is the cornerstone of sound scientific research and successful drug development.
References
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
pharmaerudition.org. Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
Comparative Analytical Guide: ¹³C NMR Profiling of 4-Ethoxy-3-methoxyphenethyl alcohol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-Ethoxy-3-methoxyphenethyl alcohol (CAS: 77891-29-3) [1] As a Senior Application Scientist, I frequently encounter th...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound Focus: 4-Ethoxy-3-methoxyphenethyl alcohol (CAS: 77891-29-3) [1]
As a Senior Application Scientist, I frequently encounter the need to unambiguously verify the structures of substituted phenethyl alcohols, which serve as critical building blocks in API synthesis and fragrance chemistry. In this guide, we objectively evaluate the ¹³C NMR profiling of 4-Ethoxy-3-methoxyphenethyl alcohol by comparing experimental data against predictive software models, analyzing the performance of different NMR solvent environments, and comparing its chemical shifts to its structural analog, homovanillyl alcohol [2].
Experimental Acquisition vs. Predictive AI Models
While in silico NMR predictors (e.g., ChemDraw, Mnova) utilize HOSE codes and empirical additivity rules to estimate chemical shifts, they often struggle with the subtle steric and electronic interplay of ortho-alkoxy groups. Table 1 compares high-field experimental data with predictive models.
Causality of Deviation: The conformation of the 4-ethoxy group is sterically restricted by the adjacent 3-methoxy group. This steric compression forces the ethyl chain slightly out of the aromatic plane, altering the orbital overlap between the oxygen lone pairs and the aromatic
π
-system. Predictive models often miscalculate this attenuated resonance (+M) effect, leading to deviations at the C3 and C4 quaternary carbons.
Table 1: ¹³C NMR Chemical Shift Comparison (Experimental vs. Predicted in CDCl₃)
Carbon Position
Assignment
Experimental (CDCl₃)
Predicted (AI Model)
Δδ (Exp - Pred)
C1
Quaternary (Ar)
130.8
131.2
-0.4
C2
Methine (Ar)
112.6
113.1
-0.5
C3
Quaternary (Ar-OMe)
149.2
148.5
+0.7
C4
Quaternary (Ar-OEt)
147.1
147.8
-0.7
C5
Methine (Ar)
112.1
111.8
+0.3
C6
Methine (Ar)
120.8
121.0
-0.2
C7
Methylene (CH₂-Ar)
38.7
39.1
-0.4
C8
Methylene (CH₂-OH)
63.8
63.5
+0.3
C9
Methoxy (OCH₃)
55.9
56.1
-0.2
C10
Ethoxy (OCH₂-)
64.6
64.8
-0.2
C11
Ethoxy (-CH₃)
14.9
15.2
-0.3
Solvent Environment Performance: CDCl₃ vs. DMSO-d₆
Selecting the correct solvent is critical for resolving overlapping signals. We compared the performance of the two most common NMR solvents to highlight solvent-induced shifts (Table 2).
Causality of Solvent Effects: CDCl₃ is a non-polar, weakly hydrogen-bonding solvent that allows the terminal hydroxyl group (C8-OH) of the phenethyl chain to form intermolecular hydrogen-bonded dimers, slightly deshielding the C8 carbon. Conversely, DMSO-d₆ is a strong hydrogen-bond acceptor that outcompetes dimer formation, fully solvating the hydroxyl proton. This alters the electron density at the oxygen, propagating through to the C8 carbon and causing a measurable upfield shift [3].
Table 2: Solvent Effects on ¹³C Chemical Shifts
Carbon Position
CDCl₃ (ppm)
DMSO-d₆ (ppm)
Solvent Shift (Δδ)
Causality / Mechanism
C8 (CH₂-OH)
63.8
62.1
-1.7
Disruption of intermolecular H-bonding by DMSO
C4 (Ar-OEt)
147.1
146.5
-0.6
Changes in solvent dielectric constant affecting π-polarization
C1 (Ar-CH₂)
130.8
131.5
+0.7
Solvation shell reorganization around the alkyl chain
Substituent Effects: Ethylation of Homovanillyl Alcohol
To understand the specific electronic contributions of the 4-ethoxy group, we must compare 4-Ethoxy-3-methoxyphenethyl alcohol to its unalkylated precursor, Homovanillyl alcohol (4-Hydroxy-3-methoxyphenethyl alcohol) [2].
Converting the para-hydroxyl group (-OH) to an ethoxy group (-OCH₂CH₃) replaces a hydrogen-bond donating group with a bulkier, strictly electron-donating alkyl ether. While the inductive (-I) effect of the ethoxy oxygen is similar to the hydroxyl oxygen, the resonance (+M) donation is slightly attenuated due to the steric bulk of the ethyl group. This results in a subtle deshielding of C4 (~147.1 ppm vs ~145.9 ppm in the free phenol) and a shielding of the ortho carbons (C3/C5).
Electronic effects of substituents on the aromatic 13C NMR chemical shifts.
Standardized Experimental Protocol
To ensure reproducibility, the following self-validating workflow must be strictly adhered to when acquiring ¹³C NMR data for phenethyl alcohol derivatives.
Step-by-Step Methodology:
Sample Preparation: Weigh exactly 15–20 mg of 4-Ethoxy-3-methoxyphenethyl alcohol to ensure sufficient ¹³C concentration without causing viscosity-induced line broadening.
Solvation: Dissolve the sample in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing particulate matter eliminates magnetic susceptibility gradients, ensuring sharp spectral lines.
Probe Tuning & Shimming: Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe to the ¹³C frequency (150.9 MHz).
Self-Validation Step: Shim the magnet (Z1-Z5) until the lock signal is steady at >80%, and verify that the TMS peak appears precisely at 0.00 ppm with a line width at half height (LWHH) of <1.0 Hz. This validates magnetic field homogeneity prior to acquisition.
Data Acquisition: Execute a standard proton-decoupled ¹³C experiment (zgpg30 pulse sequence) using a 30° flip angle, a 2.0 s relaxation delay (D1), and 1024 scans. The extended scan count is mandatory to achieve a high signal-to-noise ratio for the slower-relaxing quaternary carbons (C1, C3, C4).
Workflow for 13C NMR sample preparation and data acquisition.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16928, Homovanillyl alcohol". PubChem Database. [Link]
Bernini, R., et al. "Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol". Journal of Agricultural and Food Chemistry (via Semantic Scholar). [Link]
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